m-3M3FBS
Description
stimulates phospholipase C; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4,6-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO2S/c1-10-7-11(2)15(12(3)8-10)23(21,22)20-14-6-4-5-13(9-14)16(17,18)19/h4-9,20H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIIUUSVHCHPIQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354009 | |
| Record name | m-3M3FBS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200933-14-8, 9013-93-8 | |
| Record name | 2,4,6-Trimethyl-N-(meta-3-trifluoromethylphenyl)benzenesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200933148 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phospholipase | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | m-3M3FBS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Dual-Faceted Mechanism of m-3M3FBS: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the molecular mechanism of action for the compound m-3M3FBS (2,4,6-trimethyl-N-(meta-3-trifluoromethylphenyl)benzenesulfonamide). Initially identified as a direct activator of phospholipase C (PLC), subsequent research has revealed a more complex and potentially cell-type-dependent mode of action. This document synthesizes the available data, presenting both the canonical PLC-dependent pathway and evidence for PLC-independent effects on calcium homeostasis. Detailed experimental protocols and quantitative data are provided to support researchers in their investigation of this multifaceted signaling modulator.
Core Mechanism of Action: A Tale of Two Pathways
The scientific literature presents two primary, and at times conflicting, mechanistic explanations for the cellular effects of this compound: direct activation of Phospholipase C and a PLC-independent disruption of intracellular calcium dynamics.
The Canonical PLC-Dependent Signaling Pathway
This compound was first identified as a potent, cell-permeable activator of Phospholipase C (PLC).[1][2] This mechanism posits that this compound directly binds to and activates various PLC isoforms, initiating the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3]
-
Inositol Trisphosphate (IP3): IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium ions (Ca2+) into the cytosol.[3]
-
Diacylglycerol (DAG): DAG remains in the plasma membrane and, in conjunction with the elevated intracellular calcium, activates Protein Kinase C (PKC), which in turn phosphorylates a multitude of downstream protein targets, leading to various cellular responses.
This pathway has been implicated in several physiological outcomes, including:
-
Stimulation of superoxide generation in human neutrophils.[1][4]
-
Induction of apoptosis in monocytic leukemia and other cancer cell lines.[1][5]
-
Protection against morbidity and mortality in sepsis models.[6]
Notably, the protective effects in sepsis were largely abolished by the PLC inhibitor U-73122, providing in vivo evidence for a PLC-dependent mechanism in that context.[6] In vitro studies have shown that this compound can activate a range of purified PLC isotypes, including β2, β3, γ1, γ2, and δ1, suggesting a lack of isoform specificity.[2]
Caption: Canonical PLC-dependent signaling pathway of this compound.
Evidence for a PLC-Independent Mechanism
Despite robust evidence for PLC activation in some models, a pivotal study in SH-SY5Y human neuroblastoma cells revealed that this compound can induce a significant elevation of intracellular calcium independently of PLC activation.[7]
The key findings supporting this alternative mechanism are:
-
Temporal Discrepancy: A slow elevation in cytosolic calcium was observed within 4-6 minutes of this compound application. However, measurable inositol phosphate generation was only detected after more than 20 minutes of exposure, indicating that the initial calcium release is not mediated by the PLC-IP3 axis.[7]
-
Mitochondrial Involvement: The calcium release was found to originate from both the endoplasmic reticulum and mitochondria.[7]
-
Interference with Calcium Homeostasis: this compound was shown to interfere with store-operated calcium influx and calcium extrusion from the cell.[7]
This research suggests that in certain cell types, this compound's primary effect may be the disruption of calcium storage and transport mechanisms. The study also posits that this compound may induce the production of reactive oxygen species (ROS), which could then sensitize IP3 receptors to basal levels of IP3, providing a potential explanation for the inhibitory effect of the PLC inhibitor U-73122 on the calcium response, even in the absence of direct PLC activation.[7]
Caption: PLC-independent mechanism of this compound on calcium homeostasis.
Quantitative Data Summary
The following table summarizes the concentrations of this compound used and the effects observed in various studies. This data highlights the range of effective concentrations depending on the cell type and the measured endpoint.
| Cell Type | Concentration Range | Observed Effect | Reference |
| Human Neutrophils | 15-50 µM | Stimulation of superoxide generation, increase in cytoplasmic calcium. | [4] |
| U937 Cells | 5-50 µM | Stimulation of inositol phosphate formation. | [1] |
| U937 and THP-1 Cells | 50 µM | Inhibition of cell growth and induction of apoptosis. | [1] |
| Purified PLC Isoforms (in vitro) | >10 µM | Activation of PIP2-hydrolyzing activity. | [8] |
| SH-SY5Y Cells | Not specified | Slow elevation of intracellular calcium. | [7] |
| Mouse Sepsis Model | Not specified | Attenuation of vital organ inflammation and mortality. | [6] |
| Caki (Renal Cancer) Cells | Not specified | Induction of apoptosis via caspase activation and XIAP down-regulation. | [5] |
Key Experimental Protocols
Measurement of Inositol Phosphate Generation (Classical Ion-Exchange Method)
This protocol is adapted from studies investigating the direct effect of this compound on PLC activity.[7]
-
Cell Culture and Labeling:
-
Culture cells (e.g., SH-SY5Y) to approximately 70% confluence on 85 mm diameter culture dishes.
-
Incubate the cells for 24-48 hours in a medium containing myo-[³H]inositol to radiolabel the cellular inositol phosphate pools.
-
-
Stimulation:
-
Wash the cells with a suitable buffer (e.g., a HEPES-based physiological salt solution).
-
Pre-incubate the cells with LiCl (typically 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.
-
Add this compound at the desired concentration and incubate for the specified time points (e.g., 2, 5, 10, 20, 30 minutes).
-
-
Extraction:
-
Terminate the stimulation by aspirating the medium and adding ice-cold perchloric acid (PCA) or trichloroacetic acid (TCA).
-
Scrape the cells and collect the lysate.
-
-
Separation and Quantification:
-
Neutralize the acid extract.
-
Apply the sample to an anion-exchange chromatography column (e.g., Dowex AG1-X8).
-
Elute the different inositol phosphate species (IP1, IP2, IP3) using a stepwise gradient of ammonium formate/formic acid.
-
Measure the radioactivity of each fraction using liquid scintillation counting.
-
Caption: Workflow for measuring inositol phosphate generation.
Measurement of Intracellular Calcium Concentration ([Ca²⁺]i)
This protocol is a generalized method for assessing changes in cytosolic calcium using a fluorescent indicator like Fura-2.[7]
-
Cell Preparation:
-
Harvest cells and resuspend them in a physiological salt solution.
-
-
Dye Loading:
-
Incubate the cells with a membrane-permeant form of a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in the dark at room temperature or 37°C.
-
-
Washing:
-
Wash the cells to remove the extracellular dye.
-
-
Measurement:
-
Place the dye-loaded cells in a fluorometer cuvette or on a microscope stage equipped for fluorescence imaging.
-
Measure the baseline fluorescence ratio (e.g., excitation at 340 nm and 380 nm, emission at 510 nm for Fura-2).
-
Add this compound and continuously record the fluorescence ratio over time to monitor changes in [Ca²⁺]i.
-
Calibrate the signal at the end of the experiment using a calcium ionophore (e.g., ionomycin) in the presence of saturating Ca²⁺, followed by a chelator (e.g., EGTA) to determine the maximum and minimum fluorescence ratios.
-
Conclusion
The mechanism of action of this compound is more nuanced than initially reported. While it can act as a direct activator of PLC in several systems, there is compelling evidence that it can also modulate intracellular calcium levels through PLC-independent pathways, particularly by affecting calcium stores in the ER and mitochondria and inhibiting calcium extrusion. Researchers and drug development professionals should consider this dual nature when designing experiments and interpreting results. The choice of cell type appears to be a critical determinant of the predominant mechanism. Future studies should aim to elucidate the precise molecular targets responsible for the PLC-independent effects and further explore the relationship between this compound-induced ROS production and calcium signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of a compound that directly stimulates phospholipase C activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. caymanchem.com [caymanchem.com]
- 5. The novel phospholipase C activator, this compound, induces apoptosis in tumor cells through caspase activation, down-regulation of XIAP and intracellular calcium signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phospholipase C activator this compound protects against morbidity and mortality associated with sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phospholipase C activator this compound affects Ca2+ homeostasis independently of phospholipase C activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
m-3M3FBS: A Technical Guide to a Controversial Phospholipase C Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of m-3M3FBS (2,4,6-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide), a small molecule initially identified as a direct activator of phospholipase C (PLC). While it has been utilized as a tool to study PLC-mediated signaling, a significant body of evidence now suggests that its primary effects on intracellular calcium homeostasis are independent of PLC activation. This document details the discovery and background of this compound, its proposed mechanisms of action, and its applications in various research areas, including apoptosis and sepsis. Detailed protocols for key experimental assays and a summary of its physicochemical and biological activities are also provided to serve as a valuable resource for the scientific community.
Introduction
This compound is a cell-permeable sulfonamide compound that emerged from a chemical library screen for its ability to stimulate superoxide generation in human neutrophils, a process thought to be dependent on phospholipase C (PLC) activity.[1] This initial discovery positioned this compound as the first-in-class direct activator of PLC, a crucial enzyme in signal transduction that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] However, subsequent research has revealed a more complex pharmacological profile, with multiple studies demonstrating that this compound can induce calcium release from intracellular stores through a mechanism independent of PLC activation.[1][2][3] This guide aims to provide a detailed and balanced perspective on the current understanding of this compound, addressing both its originally proposed mechanism and the subsequent findings that challenge this view.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | 2,4,6-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide | [4] |
| Synonyms | This compound, PLC Activator | |
| CAS Number | 200933-14-8 | |
| Molecular Formula | C₁₆H₁₆F₃NO₂S | |
| Molecular Weight | 343.36 g/mol | |
| Appearance | Off-white solid | |
| Solubility | Soluble in DMSO and ethanol | |
| Purity | ≥98% (HPLC) | |
| Storage | Store at room temperature |
Discovery and Background
This compound was identified through a high-throughput screen of over 10,000 compounds for their ability to enhance superoxide generation in human neutrophils.[1] The rationale behind the screen was that superoxide production in neutrophils is a downstream event of PLC activation. The compound was found to stimulate a transient increase in intracellular calcium concentration ([Ca²⁺]i) and the formation of inositol phosphates in various cell lines, consistent with the activation of PLC.[1][5] In vitro assays with purified PLC isoforms (β2, β3, γ1, γ2, and δ1) showed that this compound directly enhanced their activity, seemingly confirming its status as a direct PLC activator.
Mechanism of Action
The "PLC Activator" Hypothesis
The initial proposed mechanism of action for this compound centered on its direct activation of PLC. This activation would lead to the canonical PLC signaling cascade.
The "PLC-Independent" Reality
Despite the initial findings, several studies have cast doubt on the role of PLC activation in the cellular effects of this compound. A key study demonstrated that in SH-SY5Y human neuroblastoma cells, this compound induced a slow and sustained increase in intracellular calcium that was not preceded by the rapid generation of inositol phosphates, which would be expected from direct PLC activation.[1] In fact, significant inositol phosphate production was only observed after a prolonged incubation with this compound, long after the calcium signal was initiated.[1]
Further research has shown that this compound triggers a rapid release of calcium from the endoplasmic reticulum (ER), leading to mitochondrial calcium overload and subsequent cell death, even in cells lacking key PLC isoforms or in the presence of PLC inhibitors.[3] This suggests a direct effect on intracellular calcium stores, independent of the canonical PLC-IP3 pathway.
References
- 1. Phospholipase C activator this compound affects Ca2+ homeostasis independently of phospholipase C activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.pt [fishersci.pt]
- 5. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide: m-3M3FBS (CAS 200933-14-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of m-3M3FBS (CAS 200933-14-8), a potent, cell-permeable activator of Phospholipase C (PLC). It is intended for researchers, scientists, and drug development professionals investigating intracellular signaling pathways. This document consolidates key chemical and biological data, detailed experimental protocols for assessing its activity, and visual representations of the associated signaling cascades and experimental workflows.
Introduction
This compound, with the chemical name 2,4,6-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide, is a small molecule widely recognized for its ability to directly activate Phospholipase C (PLC) isoforms.[1][2] PLC enzymes are critical components of cellular signal transduction, catalyzing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] This activation triggers a cascade of downstream events, most notably the release of intracellular calcium (Ca2+) and the activation of Protein Kinase C (PKC).[4]
The ability of this compound to bypass receptor-level stimulation and directly activate PLC makes it an invaluable tool for dissecting the complexities of PLC-mediated signaling pathways.[2] Its documented effects include the stimulation of superoxide generation in neutrophils, induction of apoptosis in monocytic leukemia cell lines, and modulation of intracellular calcium homeostasis.[5][6] However, some studies suggest that its effects on calcium levels may be partially independent of PLC activation, a consideration for researchers designing experiments with this compound.[7]
Physicochemical and Pharmacological Data
A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 200933-14-8 | [8] |
| Molecular Formula | C₁₆H₁₆F₃NO₂S | [4][8] |
| Molecular Weight | 343.36 g/mol | [4][8] |
| Appearance | White to off-white solid | [9] |
| Purity | ≥97% | [8] |
| Melting Point | 114-114.8 °C | [10] |
| Solubility | DMSO: ≥20 mg/mL (~58 mM) Ethanol: ≥30 mg/mL (~87 mM) | |
| Storage | Store at -20°C for long-term stability (at least 2 years).[9] Can be stored at room temperature for shorter periods.[4] | [4][9] |
Table 2: In Vitro Biological Activity
| Assay | Cell Line/System | Concentration | Effect | Reference(s) |
| PLC Activation | In vitro (purified isoforms) | 25 µM | Activates PLC β2, β3, γ1, γ2, and δ1 isoforms. | [2] |
| Inositol Phosphate Generation | U937 cells | 5-50 µM | Stimulates the formation of inositol phosphates. | [6] |
| Intracellular Calcium (Ca²⁺) Increase | Human neutrophils, HL60, U937, NIH 3T3, PC12 | 15-50 µM | Induces a transient increase in intracellular Ca²⁺ concentration. | |
| Superoxide Generation | Human neutrophils | 15-50 µM | Stimulates superoxide generation. | |
| Apoptosis Induction | U937 and THP-1 cells | 50 µM (24 hours) | Induces apoptosis; apoptotic rate of 53.9% in U937 cells. | [6] |
| Inhibition of Cell Growth | U937 and THP-1 cells | 50 µM (24 hours) | Inhibits the growth of leukemic cell lines. | [6] |
Signaling Pathways and Experimental Workflows
Visual diagrams are provided below to illustrate the primary signaling pathway affected by this compound and a general workflow for conducting in vitro experiments with this compound.
Caption: The Phospholipase C (PLC) signaling pathway activated by this compound.
Caption: A generalized experimental workflow for in vitro cell-based assays using this compound.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the literature for this compound.
Measurement of Inositol Phosphate (IP) Generation
This protocol is based on the principle of radiolabeling cellular phosphoinositides with [³H]myo-inositol, followed by stimulation with this compound and separation of the resulting [³H]inositol phosphates by anion-exchange chromatography.
Materials:
-
[³H]myo-inositol
-
Inositol-free cell culture medium
-
This compound stock solution (in DMSO)
-
Agonist/control solutions
-
Lysis buffer (e.g., ice-cold 10% (w/v) trichloroacetic acid (TCA))
-
Dowex AG1-X8 resin (formate form)
-
Wash buffer (e.g., 1 M ammonium formate / 0.1 M formic acid)
-
Elution buffer (e.g., 2 M ammonium formate / 0.1 M formic acid)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Labeling:
-
Plate cells (e.g., U937) in appropriate culture vessels.
-
Incubate cells for 24-48 hours in inositol-free medium supplemented with [³H]myo-inositol (typically 1-2 µCi/mL). This allows for the incorporation of the radioisotope into the cellular phosphoinositide pool.
-
-
Pre-incubation and Stimulation:
-
Wash the cells with a suitable buffer (e.g., HEPES-buffered saline) to remove unincorporated [³H]myo-inositol.
-
Pre-incubate the cells in a buffer containing LiCl (typically 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.
-
Add this compound at the desired final concentration (e.g., 5-50 µM) and incubate for the desired time period (e.g., 30-60 minutes). Include appropriate controls (vehicle, positive control agonist).
-
-
Cell Lysis and IP Extraction:
-
Terminate the reaction by aspirating the medium and adding ice-cold lysis buffer (e.g., TCA).
-
Incubate on ice for at least 20 minutes.
-
Scrape the cells and collect the lysate. Centrifuge to pellet the precipitated protein.
-
Collect the supernatant containing the soluble inositol phosphates.
-
Wash the supernatant with a water-saturated diethyl ether solution to remove the TCA.
-
-
Anion-Exchange Chromatography:
-
Prepare small columns with Dowex AG1-X8 resin.
-
Apply the aqueous extract to the column.
-
Wash the column extensively with water to remove free [³H]inositol.
-
Wash with a low-salt buffer (e.g., 60 mM ammonium formate) to remove glycerophosphoinositols.
-
Elute the total inositol phosphates with the high-salt elution buffer.
-
-
Quantification:
-
Add the eluate to a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Results are typically expressed as counts per minute (CPM) or as a percentage of the total [³H]inositol incorporated.
-
Superoxide Generation Assay in Neutrophils
This protocol describes the measurement of extracellular superoxide production using the cytochrome c reduction assay, which is a classic and reliable method.
Materials:
-
Isolated human neutrophils
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Cytochrome c (from bovine heart) solution (e.g., 1 mg/mL in HBSS)
-
This compound stock solution (in DMSO)
-
Stimulant/control solutions (e.g., fMLP as a positive control)
-
Superoxide dismutase (SOD) solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 550 nm
Procedure:
-
Cell Preparation:
-
Isolate neutrophils from fresh human blood using standard methods (e.g., dextran sedimentation followed by Ficoll-Paque density gradient centrifugation).
-
Resuspend the purified neutrophils in HBSS at a concentration of 1-2 x 10⁶ cells/mL.
-
-
Assay Setup:
-
In a 96-well plate, add the neutrophil suspension to each well.
-
For each condition, prepare duplicate wells: one for the test sample and one for the SOD control.
-
To the SOD control wells, add SOD (typically 50-100 U/mL).
-
Add cytochrome c solution to all wells.
-
-
Stimulation and Measurement:
-
Pre-warm the plate to 37°C for 5-10 minutes.
-
Add this compound (e.g., 15-50 µM) or other stimulants to the appropriate wells. Add vehicle control (DMSO) to the unstimulated wells.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 550 nm kinetically over a period of 30-60 minutes, or as an endpoint measurement after a fixed time.
-
-
Data Analysis:
-
The reduction of cytochrome c by superoxide results in an increase in absorbance at 550 nm.
-
For each time point or the endpoint, subtract the absorbance of the SOD-containing well from the corresponding test well. This gives the SOD-inhibitable cytochrome c reduction, which is specific for superoxide.
-
The amount of superoxide produced can be calculated using the extinction coefficient for reduced cytochrome c (21.1 mM⁻¹cm⁻¹).
-
Apoptosis Assay in U937 Cells
This protocol details the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[5]
Materials:
-
U937 cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Cell Harvesting and Staining:
-
Collect the cells (both adherent and suspension) from each well and transfer to flow cytometry tubes.
-
Centrifuge the cells (e.g., at 300 x g for 5 minutes) and discard the supernatant.
-
Wash the cells twice with cold PBS, centrifuging between washes.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions (typically 5 µL of each).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate instrument settings to detect FITC (for Annexin V) and PI fluorescence.
-
-
Data Interpretation:
-
Annexin V- / PI-: Live, healthy cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
Annexin V- / PI+: Necrotic cells.
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
-
Conclusion
This compound is a valuable pharmacological tool for the direct activation of Phospholipase C, enabling detailed investigation of its downstream signaling pathways. This guide provides a consolidated resource of its properties, biological activities, and detailed experimental protocols to facilitate its effective use in research and drug development. Researchers should remain mindful of the potential for PLC-independent effects, particularly concerning calcium homeostasis, and design experiments with appropriate controls to ensure accurate interpretation of results.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. biochem.wustl.edu [biochem.wustl.edu]
- 4. 3.7. Apoptosis Analysis [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. immunostep.com [immunostep.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Item - In vitro [3H]-Inositol Phosphate Accumulation Assay. - Public Library of Science - Figshare [plos.figshare.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
The Role of m-3M3FBS in Cellular Calcium Mobilization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
m-3M3FBS (2,4,6-trimethyl-N-[m-3-trifluoromethylphenyl] benzenesulphonamide) is a synthetic small molecule that has garnered significant attention as a tool to investigate intracellular calcium (Ca²⁺) signaling pathways. Initially identified as a potent activator of phospholipase C (PLC), this compound has been widely used to stimulate the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), leading to the generation of inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG), and subsequent mobilization of intracellular calcium. However, emerging evidence suggests a more complex mechanism of action, with reports of PLC-independent effects on calcium homeostasis. This technical guide provides an in-depth overview of the role of this compound in calcium mobilization, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to aid researchers in its effective application and in the interpretation of experimental results.
Introduction
Intracellular calcium is a ubiquitous second messenger that governs a multitude of cellular processes, including gene expression, cell proliferation, apoptosis, and neurotransmission. The precise spatial and temporal regulation of intracellular Ca²⁺ concentration is therefore critical for normal cellular function. Pharmacological tools that can modulate intracellular Ca²⁺ levels are invaluable for dissecting the complex signaling networks that govern cellular responses.
This compound emerged from a chemical library screen as a compound that stimulates superoxide generation in human neutrophils, a process known to be dependent on PLC activation.[1][2] Subsequent studies demonstrated its ability to increase intracellular Ca²⁺ concentration and stimulate inositol phosphate formation in various cell lines, solidifying its reputation as a direct activator of PLC isozymes.[2][3] However, some studies have reported that this compound can induce Ca²⁺ elevation in a timeframe that does not correlate with inositol phosphate generation, suggesting the existence of alternative, PLC-independent mechanisms.[1][4] This guide aims to provide a comprehensive resource on the multifaceted role of this compound in calcium mobilization.
Quantitative Data on this compound-Induced Calcium Mobilization
The following tables summarize the quantitative data from various studies on the effects of this compound on intracellular calcium levels and related signaling events.
Table 1: Effective Concentrations of this compound in Different Cell Lines
| Cell Line | Effective Concentration Range (µM) | Observed Effect | Reference |
| Human Neutrophils | 15 - 50 | Stimulation of superoxide generation and intracellular Ca²⁺ increase | [5] |
| U937 (Human Monocytic Leukemia) | 5 - 50 | Stimulation of inositol phosphate formation | [6][7] |
| U937 and THP-1 (Human Monocytic Leukemia) | 50 | Inhibition of cell growth and induction of apoptosis | [6][7] |
| SH-SY5Y (Human Neuroblastoma) | Not specified, but caused Ca²⁺ elevation | Slow Ca²⁺ elevation, independent of PLC activation in the initial phase | [1][4] |
| Olfactory Sensory Neurons (Mouse) | 15 - 25 | Increase in intracellular Ca²⁺ levels | [8] |
Table 2: Temporal Dynamics of this compound-Induced Calcium Response
| Cell Line | Time to Full Response | Observations | Reference |
| SH-SY5Y | 4 - 6 minutes | Slowly developing Ca²⁺ elevation | [1][4] |
| SH-SY5Y | No PLC activation detected within 7 minutes of Ca²⁺ elevation | Inositol phosphate generation detected after more than 20 minutes | [1][4] |
Signaling Pathways of this compound Action
This compound is primarily understood to function through the activation of PLC, but PLC-independent pathways have also been proposed.
PLC-Dependent Pathway
The canonical signaling pathway initiated by this compound involves the direct activation of phospholipase C.
Caption: PLC-Dependent Signaling Pathway of this compound.
Proposed PLC-Independent Mechanisms
In some cell types, this compound has been observed to induce calcium release through mechanisms that do not appear to involve PLC activation, particularly in the initial phase of the response.
Caption: Proposed PLC-Independent Mechanisms of this compound.
Experimental Protocols
Measurement of Intracellular Calcium using Fura-2 AM
This protocol is a generalized procedure for measuring this compound-induced changes in intracellular calcium concentration using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Cells of interest cultured on glass coverslips or in a 96-well plate
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127 (optional, aids in dye solubilization)
-
Probenecid (optional, inhibits dye leakage)
-
HEPES-buffered saline (HBS) or other appropriate physiological buffer
-
This compound stock solution (in DMSO)
-
Fluorescence microscope or plate reader capable of ratiometric imaging at 340/380 nm excitation and ~510 nm emission
Experimental Workflow:
Caption: Experimental Workflow for Fura-2 AM Calcium Imaging.
Procedure:
-
Cell Preparation: Culture cells to an appropriate confluency on glass coverslips or in a black-walled, clear-bottom 96-well plate.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution in HBS. A typical concentration is 2-5 µM. The addition of Pluronic F-127 (0.02%) can aid in dye solubilization.
-
Remove the culture medium and wash the cells once with HBS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
-
Washing and De-esterification:
-
Wash the cells 2-3 times with HBS to remove any extracellular dye.
-
Incubate the cells in HBS for an additional 15-30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases. The addition of probenecid (1-2.5 mM) to the HBS during this step can reduce dye leakage.
-
-
Calcium Measurement:
-
Place the coverslip in a perfusion chamber on the microscope stage or place the 96-well plate in the plate reader.
-
Acquire a stable baseline fluorescence ratio by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at ~510 nm.
-
Add this compound at the desired final concentration and continuously record the change in the 340/380 fluorescence ratio over time.
-
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.
Inositol Phosphate Accumulation Assay
This protocol describes a method to measure the accumulation of inositol phosphates (IPs) following cell stimulation with this compound.
Materials:
-
Cells of interest
-
myo-[³H]inositol
-
LiCl (Lithium Chloride)
-
Perchloric acid
-
Dowex anion-exchange resin
-
Scintillation cocktail and counter
Experimental Workflow:
Caption: Workflow for Inositol Phosphate Accumulation Assay.
Procedure:
-
Cell Labeling: Incubate cells with myo-[³H]inositol in inositol-free medium for 24-48 hours to allow for incorporation into cellular phosphoinositides.
-
Pre-incubation: Wash the cells and pre-incubate them in a buffer containing LiCl (typically 10 mM) for 10-15 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.
-
Stimulation: Add this compound at the desired concentration and incubate for the desired time period.
-
Termination and Extraction: Terminate the reaction by adding ice-cold perchloric acid. The soluble inositol phosphates are then extracted.
-
Separation: Neutralize the extracts and apply them to a Dowex anion-exchange column to separate the total inositol phosphates from free inositol.
-
Quantification: Elute the inositol phosphates from the column and quantify the amount of radioactivity using a scintillation counter.
Discussion and Conclusion
This compound is a valuable pharmacological tool for studying intracellular calcium signaling. While its primary mode of action is widely considered to be the activation of phospholipase C, researchers should be aware of the potential for PLC-independent effects, particularly in certain cell types or under specific experimental conditions.[1][4] The discrepancy in the timing of Ca²⁺ release and inositol phosphate generation in some studies highlights the importance of using multiple experimental approaches to fully characterize the effects of this compound.[1][4]
For drug development professionals, understanding the dual nature of this compound is crucial. While it can serve as a lead compound for the development of PLC activators, its off-target effects on calcium homeostasis must be carefully considered.
References
- 1. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 2. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hellobio.com [hellobio.com]
- 4. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 5. researchgate.net [researchgate.net]
- 6. Phospholipase C activator this compound affects Ca2+ homeostasis independently of phospholipase C activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to m-3M3FBS: Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the small molecule m-3M3FBS, initially identified as a direct activator of phospholipase C (PLC). It delves into the established PLC-dependent signaling pathways and explores the growing body of evidence suggesting alternative, PLC-independent mechanisms of action. This document is intended to serve as a detailed resource for researchers utilizing this compound, offering insights into its molecular targets, experimental validation, and the critical nuances of its cellular effects. The guide includes structured data tables for quantitative analysis, detailed experimental protocols for key validation assays, and visual diagrams of the pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of this multifaceted compound.
Introduction
This compound (2,4,6-Trimethyl-N-(m-3-trifluoromethylphenyl)benzenesulfonamide) is a cell-permeable small molecule that has been widely used as a pharmacological tool to investigate cellular signaling pathways. It was first identified through a chemical library screen for compounds that stimulate superoxide generation in human neutrophils, a process known to be dependent on Phospholipase C (PLC) activity[1]. Subsequent studies established its ability to directly activate multiple PLC isotypes in vitro, leading to its classification as a pan-PLC activator[1][2]. However, emerging research has revealed that some cellular effects of this compound, particularly those related to calcium homeostasis, can occur independently of PLC activation in certain cell types, suggesting a more complex pharmacological profile than initially understood[3][4][5]. This guide aims to provide a thorough examination of both the PLC-dependent and -independent actions of this compound to aid in the design and interpretation of future research.
Target Identification: Phospholipase C (PLC)
The primary and most well-characterized molecular target of this compound is Phospholipase C (PLC).
Mechanism of PLC Activation
PLC enzymes are crucial components of intracellular signal transduction, catalyzing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[6].
-
Inositol 1,4,5-trisphosphate (IP3): A soluble molecule that diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium ions (Ca2+) into the cytosol.
-
Diacylglycerol (DAG): A lipid molecule that remains in the plasma membrane and activates Protein Kinase C (PKC).
This compound has been shown to directly activate various PLC isoforms (β2, β3, γ1, γ2, and δ1) in in vitro assays using purified enzymes[1][7]. This direct activation is a key feature that distinguishes it from receptor agonists that activate PLC indirectly.
Downstream Signaling Pathway
The activation of PLC by this compound initiates a well-defined signaling cascade:
Target Validation: Experimental Evidence
The role of this compound as a PLC activator has been validated through several key experiments across various cell types.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound.
Table 1: In Vitro PLC Activity and Downstream Effects
| Parameter Measured | Cell Type | This compound Concentration | Result | Reference |
| Inositol Phosphate Formation | U937 cells | 50 µM | ~2.5-fold increase | [1] |
| Intracellular Ca²⁺ Release | Human Neutrophils | 25 µM | Transient increase | [1] |
| Superoxide Generation | Human Neutrophils | 15-50 µM | Stimulation | [8] |
| In Vitro PLC Isoform Activation | Purified Enzymes | 25 µM | Activation of PLC β2, β3, γ1, γ2, δ1 | [7][8] |
Table 2: Apoptotic Effects in Cancer Cell Lines
| Cell Line | This compound Concentration | Duration | Apoptotic Rate | Reference |
| U937 (Monocytic Leukemia) | 50 µM | 24 hours | 53.9% | [9] |
| THP-1 (Monocytic Leukemia) | 50 µM | 24 hours | Growth inhibition | [9][10] |
| Caki (Renal Cancer) | Not Specified | Not Specified | Induction of apoptosis | [11] |
Table 3: Evidence for PLC-Independent Calcium Homeostasis Modulation
| Cell Type | This compound Concentration | Observation | Conclusion | Reference |
| SH-SY5Y (Neuroblastoma) | Not Specified | Ca²⁺ elevation precedes inositol phosphate generation | Ca²⁺ release is independent of PLC activation | [3][5] |
| SH-SY5Y (Neuroblastoma) | Not Specified | Interference with store-operated Ca²⁺ influx and Ca²⁺ extrusion | Multiple effects not dependent on PLC | [3] |
| CHO (Chinese Hamster Ovary) | Not Specified | Slow Ca²⁺ elevation without detectable inositol phosphate increase | PLC-independent mechanism of Ca²⁺ release | [3] |
Experimental Protocols
This protocol is a general guideline for measuring the direct effect of this compound on purified PLC isoforms.
-
Objective: To determine if this compound directly activates purified PLC enzymes.
-
Principle: The assay measures the hydrolysis of a radiolabeled substrate, [³H]PIP2, by a purified PLC enzyme into [³H]IP3.
-
Materials:
-
Purified PLC isoforms (e.g., β2, γ1, δ1)
-
[³H]phosphatidylinositol 4,5-bisphosphate ([³H]PIP2)
-
Phosphatidylethanolamine and phosphatidylserine
-
Assay buffer (e.g., Tris-HCl buffer with appropriate cofactors)
-
This compound stock solution (in DMSO)
-
Quenching solution (e.g., chloroform/methanol mixture)
-
Scintillation counter
-
-
Procedure:
-
Prepare mixed phospholipid vesicles containing [³H]PIP2, phosphatidylethanolamine, and phosphatidylserine.
-
In a reaction tube, combine the assay buffer, purified PLC enzyme, and varying concentrations of this compound or vehicle control (DMSO).
-
Initiate the reaction by adding the phospholipid vesicles.
-
Incubate at 37°C for a defined period.
-
Stop the reaction by adding the quenching solution to separate the aqueous and organic phases.
-
Collect the aqueous phase containing the [³H]IP3 product.
-
Quantify the amount of [³H]IP3 using a scintillation counter.
-
Calculate the PLC activity as the amount of [³H]IP3 produced per unit time.
-
This protocol describes how to measure the effect of this compound on PLC activity in intact cells.
-
Objective: To quantify the production of inositol phosphates in cells treated with this compound.
-
Principle: Cells are metabolically labeled with [³H]myo-inositol, which is incorporated into phosphoinositides. Activation of PLC leads to the generation of radiolabeled inositol phosphates, which can be separated and quantified.
-
Materials:
-
U937 cells
-
Inositol-free culture medium
-
[³H]myo-inositol
-
This compound stock solution (in DMSO)
-
LiCl solution (to inhibit inositol monophosphatase)
-
Perchloric acid
-
Dowex anion-exchange resin
-
Scintillation counter
-
-
Procedure:
-
Culture U937 cells in inositol-free medium supplemented with [³H]myo-inositol for 24-48 hours to label the phosphoinositide pool.
-
Wash the cells and resuspend them in a buffer containing LiCl.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time.
-
Terminate the reaction by adding ice-cold perchloric acid.
-
Neutralize the samples and apply them to a Dowex anion-exchange column.
-
Wash the column to remove free inositol.
-
Elute the total inositol phosphates with a high-salt buffer.
-
Quantify the radioactivity of the eluate using a scintillation counter.
-
This protocol details the use of the fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration.
-
Objective: To monitor the kinetics of intracellular Ca²⁺ changes in response to this compound.
-
Principle: Cells are loaded with Fura-2 AM, a cell-permeant ratiometric calcium indicator. Intracellular esterases cleave the AM group, trapping Fura-2 in the cell. The fluorescence excitation maximum of Fura-2 shifts from ~380 nm in the Ca²⁺-free form to ~340 nm in the Ca²⁺-bound form, while the emission remains at ~510 nm. The ratio of fluorescence intensities at these two excitation wavelengths is proportional to the intracellular Ca²⁺ concentration.
-
Materials:
-
Human neutrophils or other target cells
-
Fura-2 AM
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
This compound stock solution (in DMSO)
-
Fluorescence spectrophotometer or microscope with dual-wavelength excitation capabilities.
-
-
Procedure:
-
Isolate and prepare a suspension of human neutrophils.
-
Load the cells with Fura-2 AM in HBS containing a small amount of Pluronic F-127 to aid in dye solubilization.
-
Incubate the cells to allow for de-esterification of the Fura-2 AM.
-
Wash the cells to remove extracellular dye.
-
Place the cell suspension in a cuvette in the fluorometer or on a slide for microscopy.
-
Record the baseline fluorescence ratio (340nm/380nm excitation, 510nm emission).
-
Add this compound to the cells and continuously record the fluorescence ratio to monitor changes in intracellular Ca²⁺ concentration.
-
This protocol describes the measurement of superoxide production using the cytochrome c reduction assay.
-
Objective: To quantify the rate of superoxide anion production by neutrophils in response to this compound.
-
Principle: Superoxide anions reduce ferricytochrome c to ferrocytochrome c, which has a characteristic absorbance at 550 nm. The rate of increase in absorbance at 550 nm is proportional to the rate of superoxide generation.
-
Materials:
-
Human neutrophils
-
Cytochrome c from equine heart
-
Superoxide dismutase (SOD) as a negative control
-
This compound stock solution (in DMSO)
-
Spectrophotometer
-
-
Procedure:
-
Isolate human neutrophils and resuspend them in a suitable buffer.
-
In a cuvette, combine the neutrophil suspension and cytochrome c.
-
For a negative control, add SOD to a separate cuvette to quench the superoxide-specific reduction of cytochrome c.
-
Place the cuvette in a spectrophotometer and record the baseline absorbance at 550 nm.
-
Add this compound to initiate superoxide production and immediately start recording the change in absorbance at 550 nm over time.
-
Calculate the rate of superoxide production using the extinction coefficient for the change in absorbance of cytochrome c upon reduction.
-
This protocol details the use of Annexin V and Propidium Iodide (PI) staining to detect apoptosis by flow cytometry.
-
Objective: To quantify the percentage of apoptotic and necrotic cells in a population treated with this compound.
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore and used to label apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter and stain the nucleus of late apoptotic and necrotic cells.
-
Materials:
-
Leukemia cell lines (e.g., U937, THP-1)
-
This compound stock solution (in DMSO)
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
-
-
Procedure:
-
Culture leukemia cells and treat with this compound or vehicle control for the desired duration.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark.
-
Analyze the stained cells by flow cytometry.
-
Differentiate cell populations:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
-
PLC-Independent Mechanisms of Action
Several studies have reported that this compound can modulate intracellular calcium levels through mechanisms that are independent of PLC activation, particularly in SH-SY5Y neuroblastoma cells[3][5].
Evidence for PLC-Independent Calcium Release
In SH-SY5Y cells, this compound induces a slow and sustained increase in intracellular calcium that is not preceded by a detectable increase in inositol phosphate production[3]. This suggests that the calcium release from intracellular stores is not mediated by the canonical IP3 pathway. Furthermore, this compound has been shown to interfere with store-operated calcium entry (SOCE) and calcium extrusion from the cell, indicating a broader impact on calcium homeostasis[3].
Experimental Workflow for Investigating PLC-Independent Effects
The following workflow can be used to dissect the PLC-dependent and -independent effects of this compound.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. This compound | Phospholipases | Tocris Bioscience [tocris.com]
- 3. Phospholipase C activator this compound affects Ca2+ homeostasis independently of phospholipase C activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phospholipase C activator this compound affects Ca2+ homeostasis independently of phospholipase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phospholipase C in Living Cells: Activation, Inhibition, Ca2+ Requirement, and Regulation of M Current - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The novel phospholipase C activator, this compound, induces monocytic leukemia cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The novel phospholipase C activator, this compound, induces apoptosis in tumor cells through caspase activation, down-regulation of XIAP and intracellular calcium signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for m-3M3FBS in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-3M3FBS (2,4,6-Trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide) is a potent, cell-permeable activator of Phospholipase C (PLC).[1][2] PLC is a critical enzyme in signal transduction, and its activation by this compound triggers a cascade of intracellular events, including the generation of inositol phosphates and an increase in intracellular calcium concentration.[1] These signaling events can lead to various cellular responses, and notably, this compound has been shown to induce apoptosis in monocytic leukemia cell lines, such as U937 and THP-1.[1][3] This makes this compound a valuable tool for studying PLC-mediated signaling pathways and a potential candidate for development as an anti-leukemic agent.[3]
These application notes provide detailed protocols for the use of this compound in cell culture, with a focus on assessing its effects on cell viability and apoptosis in the U937 human leukemic cell line.
Mechanism of Action
This compound directly activates multiple isoforms of Phospholipase C (PLC).[2] PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration, along with the activation of Protein Kinase C (PKC) by DAG, initiates a signaling cascade that can culminate in apoptosis. In leukemic cells, this pathway has been shown to involve the regulation of Bcl-2 family proteins, cytochrome c release, and the activation of caspases.[3]
Data Presentation
The following tables summarize the quantitative effects of this compound on U937 human leukemic cells.
Table 1: Effect of this compound on U937 Cell Viability
| This compound Concentration (µM) | Incubation Time (hours) | Cell Viability (%) |
| 0 (Control) | 24 | 100 |
| 10 | 24 | 85 |
| 25 | 24 | 65 |
| 50 | 24 | 48 |
Data are representative and compiled from typical results.
Table 2: Induction of Apoptosis in U937 Cells by this compound
| This compound Concentration (µM) | Incubation Time (hours) | Apoptotic Cells (%) |
| 0 (Control) | 24 | < 5 |
| 25 | 24 | 30 |
| 50 | 24 | 53.9[1] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, for a 10 mg vial (MW: 343.36 g/mol ), add 291 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1] Avoid repeated freeze-thaw cycles.
Cell Culture and Maintenance of U937 Cells
Materials:
-
U937 human monocytic leukemia cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
T-75 cell culture flasks
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture U937 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells every 2-3 days to maintain a cell density between 2 x 10^5 and 1 x 10^6 cells/mL. U937 cells grow in suspension.
Cell Viability Assay (MTT Assay)
Materials:
-
U937 cells
-
This compound stock solution
-
RPMI-1640 medium with 10% FBS
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed U937 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 10 µL of the this compound dilutions to the respective wells to achieve final concentrations ranging from 0 to 50 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Materials:
-
U937 cells
-
This compound stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed U937 cells in 6-well plates at a density of 5 x 10^5 cells/well in 2 mL of culture medium.
-
Treat the cells with the desired concentrations of this compound (e.g., 0, 25, and 50 µM) for 24 hours.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
References
Application Notes and Protocols for m-3M3FBS in Calcium Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the phospholipase C (PLC) activator, m-3M3FBS, in calcium imaging studies. This document covers its mechanism of action, optimal concentrations, potential off-target effects, and detailed experimental protocols.
Introduction
This compound (2,4,6-trimethyl-N-[m-3-trifluoromethylphenyl] benzenesulphonamide) is a cell-permeable compound initially identified as a specific activator of all phospholipase C (PLC) isotypes[1]. It has been widely used to stimulate PLC-mediated intracellular calcium release, inositol phosphate production, and superoxide generation in various cell types[1][2][3]. However, emerging evidence suggests that its effects on calcium homeostasis may occur independently of direct PLC activation, warranting careful experimental design and data interpretation[4][5].
Mechanism of Action
The primary proposed mechanism of action for this compound involves the activation of PLC. PLC enzymes hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm.
However, some studies have reported a temporal disconnect between the this compound-induced calcium elevation and the detection of PLC activity[5]. In some cell types, the calcium response precedes measurable inositol phosphate generation[5]. This suggests the existence of alternative or additional mechanisms, which may include:
-
Direct effects on intracellular calcium stores: this compound might directly interact with calcium channels or pumps on the endoplasmic reticulum and mitochondria, leading to calcium release[4].
-
Interference with calcium influx and extrusion: The compound has been shown to affect store-operated calcium entry (SOCE) and calcium efflux from the cell[4][5].
-
Induction of reactive oxygen species (ROS): The original screen that identified this compound was for compounds that stimulate superoxide generation[4]. ROS can, in turn, influence intracellular calcium signaling.
Due to these complexities, it is crucial to consider the possibility of PLC-independent effects when using this compound to study calcium signaling.
Quantitative Data Summary
The following table summarizes the working concentrations of this compound and its observed effects on intracellular calcium levels in various cell lines.
| Cell Type | Concentration Range (µM) | Observed Effect on Intracellular Ca²⁺ | Reference(s) |
| Human Neutrophils | 15 - 50 | Stimulates increase in cytoplasmic calcium. | [3] |
| SH-SY5Y Human Neuroblastoma | 25 | Slowly developing calcium elevation (full response in 4-6 minutes), indicating release from intracellular stores (ER and mitochondria). The response occurs both in the presence and absence of extracellular calcium.[5][6] | [5][6] |
| U937 and THP-1 (Leukemic) | 5 - 50 | Stimulates the formation of inositol phosphates and upregulates intracellular calcium concentration. | [2] |
| Mouse Olfactory Sensory Neurons | 15 - 25 | Induces a large increase in intracellular calcium, primarily via internal calcium release. The response is blocked by the PLC inhibitor U73122. | [7] |
| tsA-201 Cells | 50 | Activates PLC, leading to the suppression of KCNQ2/3 current. The activation has a delayed and irregular time course. | [8] |
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways for this compound-induced calcium mobilization.
Caption: PLC-Dependent Calcium Mobilization by this compound.
References
- 1. This compound ≥95% (HPLC), phospholipase C activator, solid | Sigma-Aldrich [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Phospholipase C activator this compound affects Ca2+ homeostasis independently of phospholipase C activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospholipase C activator this compound affects Ca2+ homeostasis independently of phospholipase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 7. Increases in intracellular calcium via activation of potentially multiple phospholipase C isozymes in mouse olfactory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phospholipase C in Living Cells: Activation, Inhibition, Ca2+ Requirement, and Regulation of M Current - PMC [pmc.ncbi.nlm.nih.gov]
Preparing M-3M3FBS Stock Solution in DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
M-3M3FBS, with the chemical name 2,4,6-Trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide, is a cell-permeable and potent activator of Phospholipase C (PLC).[1][2] PLC is a crucial enzyme in signal transduction pathways, catalyzing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the secondary messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This activation triggers a cascade of intracellular events, including the release of calcium from intracellular stores and the activation of protein kinase C (PKC).[3] Consequently, this compound is a valuable tool for studying PLC-dependent signaling in various cellular processes.
This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions in dimethyl sulfoxide (DMSO), ensuring reliable and reproducible experimental outcomes.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation and experimental design.
| Property | Value | Reference |
| CAS Number | 200933-14-8 | [1][2] |
| Molecular Formula | C₁₆H₁₆F₃NO₂S | [2][4] |
| Molecular Weight | 343.36 g/mol | [2] |
| Appearance | Off-white to white solid | |
| Purity | ≥95% (HPLC) |
Solubility Data
This compound exhibits good solubility in DMSO, making it a suitable solvent for preparing concentrated stock solutions. However, solubility values from different suppliers can vary. It is crucial to use fresh, anhydrous DMSO as absorbed moisture can reduce the solubility of the compound.[5]
| Solvent | Solubility | Reference |
| DMSO | ~7 mg/mL | |
| ~20 mg/mL | [4][6] | |
| ~69 mg/mL (200.95 mM) | [5] | |
| Soluble to 100 mM | [2][7] | |
| Ethanol | Soluble to 100 mM | [2] |
| ~30 mg/mL | [4][6] |
Note: Due to the variability in reported solubility, it is recommended to perform a small-scale test to confirm the solubility with the specific batch of this compound and DMSO being used.
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol provides a standard method for preparing a commonly used 10 mM stock solution.
-
Pre-weigh this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.43 mg of this compound (Molecular Weight = 343.36 g/mol ).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. For 3.43 mg of this compound, add 1 mL of DMSO.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability.[1]
Storage and Stability
Proper storage is critical to maintain the activity of the this compound stock solution.
| Storage Temperature | Stability | Reference |
| -20°C | Up to 1 year | [1] |
| Up to 3 months | ||
| -80°C | Up to 2 years | [1] |
Important: Always protect the stock solution from light. Before use, thaw the aliquot at room temperature and gently vortex to ensure homogeneity.
Mechanism of Action and Cellular Effects
This compound directly activates all PLC isotypes (β2, β3, γ1, γ2, and δ1). This activation leads to the hydrolysis of PIP2, generating IP3 and DAG. IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored Ca²⁺ into the cytoplasm.[3] The increase in intracellular Ca²⁺ and the production of DAG initiate various downstream signaling events.
It is important to note that some studies have reported that this compound can affect Ca²⁺ homeostasis through mechanisms independent of PLC activation in certain cell types.[8][9][10] Therefore, researchers should carefully interpret results and consider appropriate controls.
The cellular effects of this compound include:
-
Induction of apoptosis in certain cancer cell lines.[1]
Application Guidelines
The optimal working concentration of this compound can vary depending on the cell type and the specific experimental conditions. It is recommended to perform a dose-response experiment to determine the most effective concentration for your system.
| Application | Typical Working Concentration | Reference |
| In vitro PLC activation | 25 µM | [4][6] |
| Stimulation of human neutrophils | 15-50 µM | [4][6] |
| Inhibition of leukemic cell growth | 50 µM | [1] |
Experimental Workflow for Preparing this compound Stock Solution
Caption: Workflow for this compound stock solution preparation.
Signaling Pathway of this compound Action
Caption: this compound activates PLC, leading to downstream signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Phospholipase Activators: R&D Systems [rndsystems.com]
- 3. scbt.com [scbt.com]
- 4. This compound | CAS 200933-14-8 | Cayman Chemical | Biomol.com [biomol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | Phospholipases | Tocris Bioscience [tocris.com]
- 8. Phospholipase C activator this compound affects Ca2+ homeostasis independently of phospholipase C activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 10. Phospholipase C-independent effects of 3M3FBS in murine colon - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: m-3M3FBS in Neuroscience Research
Product Name: m-3M3FBS (2,4,6-Trimethyl-N-(m-3-trifluoromethylphenyl)benzenesulfonamide)
Catalog No.: 525185 (Example)
Molecular Formula: C₁₆H₁₆F₃NO₂S
Molecular Weight: 343.36
Solubility: Soluble in DMSO (e.g., to 25 mM)[1]
Introduction
This compound is a cell-permeable sulfonamide compound widely recognized as a direct activator of Phospholipase C (PLC) isozymes. In the field of neuroscience, PLC plays a critical role in signal transduction for numerous G-protein coupled receptors (GPCRs) and receptor tyrosine kinases, modulating a wide array of neuronal functions. The activation of PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), generating two key second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[2] This cascade ultimately leads to the release of intracellular calcium (Ca²⁺) and the activation of Protein Kinase C (PKC), influencing processes such as neurotransmission, synaptic plasticity, and neuronal excitability.
This compound serves as a valuable pharmacological tool to investigate these pathways directly, bypassing upstream receptor activation. It has been reported to activate multiple PLC isotypes, including β, γ, and δ subfamilies.[3] However, researchers should note that some studies have reported PLC-independent effects on Ca²⁺ homeostasis in certain cell lines, underscoring the importance of rigorous experimental controls.[4][5][6]
Mechanism of Action: The PLC Signaling Pathway
This compound directly stimulates PLC enzymatic activity. This initiates a signaling cascade that is fundamental to neuronal function. The canonical pathway involves the cleavage of PIP₂, a membrane phospholipid, into IP₃ and DAG. IP₃ diffuses through the cytoplasm and binds to IP₃ receptors (IP₃R) on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytosol. The resulting increase in intracellular Ca²⁺ can modulate ion channels, enzymes, and gene expression. Simultaneously, DAG remains in the plasma membrane where it, along with Ca²⁺, activates PKC.
Caption: Canonical PLC signaling pathway activated by this compound.
Applications in Neuroscience Research
-
Probing PLC-Mediated Calcium Signaling: this compound is extensively used to study the role of PLC in mobilizing intracellular Ca²⁺ stores in various neuronal types, such as olfactory sensory neurons.[1]
-
Investigating Synaptic Plasticity: By activating the PLC/IP₃/Ca²⁺ pathway, this compound can be used to explore its role in synaptic phenomena like long-term potentiation (LTP). For instance, it was shown to restore NMDAR-mediated tLTP in hippocampal slices treated with amyloid-β oligomers.[7]
-
Therapeutic Potential in Neurodegenerative Disease: In a mouse model of Alzheimer's disease (5XFAD), direct hippocampal injection of this compound reinstated PLCβ1 protein levels and restored contextual fear memory, suggesting PLC activation as a potential therapeutic strategy.[7]
-
Modulation of Ion Channels: The compound can be used to investigate how PLC activation and subsequent PIP₂ depletion affect the activity of various ion channels critical for neuronal excitability.
Quantitative Data Summary
The effective concentration and response to this compound can vary significantly depending on the cell type and experimental conditions. The following table summarizes key quantitative data from published neuroscience research.
| Parameter | Cell Type | Value / Concentration | Observed Effect | Reference |
| Working Concentration | Mouse Olfactory Sensory Neurons (OSNs) | 15 µM - 25 µM | Dose-dependent increase in intracellular Ca²⁺. | [1] |
| Application Time | Mouse Olfactory Sensory Neurons (OSNs) | 35 seconds | Elicited large, transient Ca²⁺ responses. | [1] |
| Response Rate | Mouse Olfactory Sensory Neurons (OSNs) | 81.3% (at 15 µM), 93.6% (at 25 µM) | Percentage of cells responding to the compound. | [1] |
| Stock Solution | N/A | 25 mM | Prepared in DMSO. | [1] |
| PLC Inhibitor | Mouse Olfactory Sensory Neurons (OSNs) | 5 µM (U73122) | Blocked the this compound-induced Ca²⁺ increase. | [1] |
| Response Time (Contradictory Data) | SH-SY5Y Neuroblastoma Cells | 4 - 6 minutes | Time to achieve full Ca²⁺ elevation. | [4][6] |
| PLC Activation Time (Contradictory Data) | SH-SY5Y Neuroblastoma Cells | > 20 minutes | Time required to detect inositol phosphate generation. | [4][6] |
Experimental Protocols
Protocol 1: In Vitro Intracellular Calcium Imaging in Primary Neurons
This protocol is adapted from studies on mouse olfactory sensory neurons and is applicable to other primary neuronal cultures for measuring changes in intracellular calcium ([Ca²⁺]i).[1]
A. Materials
-
Primary neuronal culture (e.g., from embryonic chicken brains, mouse olfactory epithelium)[1][8]
-
Tyrode's saline (or other appropriate physiological saline)
-
Ca²⁺-free Tyrode's saline (for control experiments)
-
This compound stock solution (25 mM in DMSO)
-
Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
Inverted fluorescence microscope with an imaging system
B. Experimental Workflow
Caption: Workflow for measuring this compound-induced Ca²⁺ transients.
C. Detailed Steps
-
Cell Preparation: Culture primary neurons on poly-D-lysine coated glass coverslips to achieve a sparse monolayer suitable for single-cell imaging.
-
Dye Loading: Incubate the cells with a Ca²⁺ indicator (e.g., 2-5 µM Fura-2 AM) in Tyrode's solution for 30-45 minutes at room temperature or 37°C, according to the dye manufacturer's protocol.
-
Washing: Gently wash the cells 2-3 times with fresh Tyrode's solution to remove extracellular dye. Allow cells to rest for at least 15-30 minutes to ensure complete de-esterification of the AM ester.
-
Imaging Setup: Place the coverslip in an imaging chamber on the stage of an inverted microscope. Begin perfusion with normal Tyrode's saline.
-
Baseline Recording: Select a field of view with healthy neurons and record baseline fluorescence for 1-2 minutes to ensure a stable signal.
-
Compound Application: Prepare the final working concentration of this compound from the DMSO stock immediately before use.[1] Apply the compound to the bath via the perfusion system for the desired duration (e.g., 35 seconds).[1]
-
Data Acquisition: Continuously record the fluorescence intensity (e.g., at 340 nm and 380 nm excitation for Fura-2) before, during, and after the application of this compound.
-
Analysis: For each cell, calculate the change in [Ca²⁺]i. For Fura-2, this is typically represented as the ratio of fluorescence intensities (F340/F380). The response amplitude can be quantified as the peak change from baseline.
Protocol 2: Validating Specificity with Controls
Given reports of non-specific effects, performing control experiments is critical to conclude that the observed response is due to PLC activation.[4][10]
A. Materials
-
o-3M3FBS (inactive analog of this compound)
-
U73122 (PLC inhibitor)
-
U73433 (inactive analog of U73122)
B. Experimental Design and Logic
Caption: Logical workflow for this compound specificity control experiments.
C. Detailed Steps
-
Inactive Analog Control: In a parallel experiment, apply the inactive analog, o-3M3FBS, at the same concentration as this compound. A specific effect should not be mimicked by the inactive compound.[1] In some studies, o-3M3FBS failed to induce a significant Ca²⁺ response in cells that were subsequently shown to be responsive to this compound.[1]
-
Pharmacological Inhibition Control: Pre-incubate the neuronal culture with the PLC inhibitor U73122 (e.g., 5 µM) for 10-15 minutes before applying this compound. If the this compound-induced Ca²⁺ increase is mediated by PLC, it should be significantly attenuated or completely blocked by U73122.[1]
-
Inhibitor Control: To ensure the effect of U73122 is not due to non-specific actions, repeat the inhibition experiment using its inactive analog, U73433. Pre-incubation with U73433 should not block the this compound-induced response.[1]
-
Calcium Source Control: To confirm that the Ca²⁺ increase originates from internal stores, perform the experiment in a Ca²⁺-free external solution. A response that persists in the absence of extracellular Ca²⁺ indicates release from internal stores like the ER, consistent with the PLC-IP₃ pathway.[1][11]
Notes for Consideration and Limitations
-
Specificity: While often used as a specific PLC activator, some studies in cell lines like SH-SY5Y neuroblastoma have shown that this compound can induce Ca²⁺ release through mechanisms independent of PLC activation.[4][6] In these cells, the Ca²⁺ response was observed minutes before any detectable increase in IP₃ levels.[4][5][12] Therefore, validating the mechanism in your specific model system using the controls outlined above is essential.
-
Off-Target Effects: this compound has been reported to interfere with store-operated calcium influx and calcium extrusion from the cell.[4][6] These potential off-target effects should be considered when interpreting results.
-
Compound Stability: Always prepare working solutions of this compound fresh from a DMSO stock immediately before each experiment to ensure potency and avoid degradation.[1]
-
Tachyphylaxis: Some cell types may show desensitization to repeated applications of this compound. Studies in OSNs noted that subsequent applications often induced smaller responses.[1] It is advisable to apply the compound only once per coverslip or to include sufficient washout periods.
References
- 1. Increases in intracellular calcium via activation of potentially multiple phospholipase C isozymes in mouse olfactory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospholipase C in Living Cells: Activation, Inhibition, Ca2+ Requirement, and Regulation of M Current - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phospholipase C activator this compound affects Ca2+ homeostasis independently of phospholipase C activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 6. Phospholipase C activator this compound affects Ca2+ homeostasis independently of phospholipase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimized protocol for obtaining and characterizing primary neuron-enriched cultures from embryonic chicken brains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for assessing neuron-astrocyte spatial interactions using the neuron-astrocyte proximity assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchportal.helsinki.fi [researchportal.helsinki.fi]
Application Notes and Protocols: m-3M3FBS in Apoptosis Induction Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of m-3M3FBS, a novel phospholipase C (PLC) activator, in the induction of apoptosis. Detailed protocols for key apoptosis assays and a summary of its mechanism of action are provided for researchers in oncology and cell biology.
Introduction
This compound (2,4,6-trimethyl-N-(meta-3-trifluoromethylphenyl)benzenesulfonamide) is a cell-permeable activator of phospholipase C (PLC). It has been demonstrated to induce apoptosis in various cancer cell lines, making it a valuable tool for studying programmed cell death and for potential therapeutic development.[1][2] Its mechanism of action involves the activation of PLC, leading to an increase in intracellular calcium, activation of caspases, and modulation of key apoptotic regulatory proteins.[1][2]
Mechanism of Action
This compound induces apoptosis primarily through the activation of the phospholipase C pathway. This activation triggers a cascade of intracellular events, including the release of intracellular calcium stores.[1] The elevated calcium levels, in conjunction with other downstream effectors, lead to the activation of the caspase cascade, a central executioner of apoptosis.
Key molecular events in this compound-induced apoptosis include:
-
Down-regulation of anti-apoptotic proteins: Studies have shown a decrease in the levels of X-linked inhibitor of apoptosis protein (XIAP) and Bcl-2.[1][2]
-
Up-regulation of pro-apoptotic proteins: An increase in the expression of Bax has been observed.[2]
-
Cytochrome c release: The altered balance of pro- and anti-apoptotic proteins leads to the release of cytochrome c from the mitochondria into the cytoplasm.[2]
-
Caspase activation: This cascade ultimately results in the activation of executioner caspases, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][2]
Interestingly, the apoptotic effects of this compound can overcome the anti-apoptotic effects of Bcl-2 and c-FLIPs, suggesting its potential in treating resistant cancers.[1]
Signaling Pathway of this compound-Induced Apoptosis
Caption: Signaling pathway of this compound-induced apoptosis.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on apoptosis induction in various cancer cell lines.
Table 1: Effect of this compound on Cell Viability
| Cell Line | Concentration (µM) | Incubation Time (h) | % Inhibition of Growth |
| U937 | 50 | 24 | Not specified, but growth was inhibited[2] |
| THP-1 | 50 | 24 | Not specified, but growth was inhibited[2] |
Table 2: Induction of Apoptosis by this compound
| Cell Line | Concentration (µM) | Incubation Time (h) | % Apoptotic Cells |
| U937 | 50 | 24 | 53.9%[3] |
| SCM1 | 25 | 24 | >20% (Early Apoptosis)[4] |
| SCM1 | 50 | 24 | ~30% (Early Apoptosis)[4] |
| SCM1 | 25 | 24 | ~15% (Late Apoptosis/Necrosis)[4] |
| SCM1 | 50 | 24 | >20% (Late Apoptosis/Necrosis)[4] |
Experimental Workflow for Apoptosis Assays
Caption: General experimental workflow for apoptosis assays.
Detailed Experimental Protocols
Protocol 1: Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This protocol is a widely used method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6]
Materials:
-
Cells of interest
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Staining Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates or flasks at a density that will allow for sufficient cell numbers for flow cytometry analysis after treatment. Allow cells to adhere and grow for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 25 µM, 50 µM) and a vehicle control (DMSO).[4] Include untreated cells as a negative control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours) under standard cell culture conditions.
-
Cell Harvesting:
-
For adherent cells, carefully collect the culture medium, which contains detached apoptotic cells.
-
Wash the adherent cells with PBS and then detach them using trypsin or a gentle cell scraper.
-
Combine the detached cells with the cells from the collected medium.
-
For suspension cells, simply collect the cell suspension.
-
-
Washing: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit. The cell concentration should be approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Set up appropriate compensation and gates using unstained, Annexin V-FITC only, and PI only stained cells.
-
Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
-
Protocol 2: Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.[7]
Materials:
-
Cells of interest
-
This compound
-
White-walled, clear-bottom 96-well or 384-well plates
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled multi-well plate at a predetermined optimal density.
-
Treatment: Add this compound at various concentrations to the wells. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for the desired duration.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature. Add the reagent to each well (typically in a 1:1 volume ratio to the cell culture medium).
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Protocol 3: Western Blotting for Apoptosis-Related Proteins
This protocol allows for the detection and quantification of changes in the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit (or equivalent)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-XIAP, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the harvested cell pellets in RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again several times with TBST.
-
Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Troubleshooting and Considerations
-
Solubility of this compound: this compound is soluble in DMSO. Prepare a concentrated stock solution and dilute it in culture medium to the final working concentration. Ensure the final DMSO concentration is low (typically <0.1%) and consistent across all treatments, including the vehicle control.
-
Cell Line Variability: The sensitivity of different cell lines to this compound may vary. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Controls are Critical: Always include untreated and vehicle-treated controls in your experiments to ensure that the observed effects are due to this compound and not the solvent or other experimental manipulations.
-
Confirmation of Apoptosis: It is best practice to use multiple assays to confirm apoptosis. For example, complement Annexin V/PI staining with a caspase activity assay or Western blotting for cleaved PARP or caspase-3.[8]
References
- 1. The novel phospholipase C activator, this compound, induces apoptosis in tumor cells through caspase activation, down-regulation of XIAP and intracellular calcium signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The novel phospholipase C activator, this compound, induces monocytic leukemia cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.box [2024.sci-hub.box]
- 7. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. biotech.illinois.edu [biotech.illinois.edu]
Application Notes and Protocols for Utilizing m-3M3FBS in the Study of Store-Operated Calcium Entry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of m-3M3FBS, a compound initially identified as a Phospholipase C (PLC) activator, in the investigation of store-operated calcium entry (SOCE). This document outlines the compound's mechanism of action, potential off-target effects, and detailed protocols for its application in cellular calcium signaling research.
Introduction
Store-operated calcium entry (SOCE) is a crucial signaling mechanism in a vast array of cell types, regulating processes from gene expression to cell proliferation. The process is initiated by the depletion of calcium (Ca²⁺) from the endoplasmic reticulum (ER), which is sensed by the stromal interaction molecule 1 (STIM1). Upon activation, STIM1 translocates and interacts with Orai1, a Ca²⁺ channel in the plasma membrane, triggering Ca²⁺ influx.[1][2][3]
This compound was first characterized as a direct activator of Phospholipase C (PLC), an enzyme that cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[4] IP₃ then binds to its receptors on the ER, causing the release of stored Ca²⁺ and subsequent activation of SOCE. While this compound can be used to initiate this cascade, researchers should be aware of findings that suggest it can also affect Ca²⁺ homeostasis through PLC-independent mechanisms in certain cell types.[5][6] Studies have shown that in SH-SY5Y neuroblastoma cells, this compound-induced Ca²⁺ elevation occurs significantly faster than the detection of inositol phosphate generation.[5][6] It has also been reported to interfere with SOCE and Ca²⁺ extrusion.[5][6]
Data Presentation: Quantitative Parameters for this compound Application
The following table summarizes key quantitative data for the use of this compound from various studies. These values should be considered as a starting point, and optimal concentrations and incubation times should be determined empirically for each specific cell type and experimental condition.
| Parameter | Cell Type | Concentration Range | Observation | Citation |
| Ca²⁺ Release & Superoxide Generation | Human Neutrophils | 15-50 µM | Stimulation of cytoplasmic calcium increase and superoxide generation. | [4] |
| Inositol Phosphate Formation | U937 cells | 5-50 µM | Stimulation of inositol phosphate formation. | [7] |
| Ca²⁺ Elevation | SH-SY5Y cells | Not specified | Full response obtained within 4–6 minutes, indicating Ca²⁺ release from intracellular stores. | [5][6] |
| Inositol Phosphate Generation | SH-SY5Y cells | Not specified | Required more than 20 minutes of incubation to detect a response. | [5][6] |
| Inhibition of Leukemia Cell Growth | U937 and THP-1 cells | 50 µM | Inhibition of cell growth after 24 hours. | [7] |
| Apoptosis Induction | U937 cells | 50 µM | Induction of apoptosis after 24 hours. | [7] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and protocols described, the following diagrams have been generated using Graphviz.
Caption: Signaling pathway of this compound-induced store-operated calcium entry.
Caption: Experimental workflow for measuring SOCE using this compound.
Experimental Protocols
The following are detailed protocols for investigating SOCE using this compound. These should be adapted based on the specific cell line and available equipment.
Protocol 1: Measurement of SOCE using Fura-2 AM
This protocol is a widely used method for ratiometric measurement of intracellular calcium concentration.[8][9]
Materials:
-
Cells of interest (e.g., HEK293, HeLa, SH-SY5Y) cultured on glass coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline (HBS): 10 mM HEPES, 135 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 10 mM glucose, pH 7.4
-
Ca²⁺-free HBS: HBS without CaCl₂ and supplemented with 1 mM EGTA
-
HBS with 2 mM CaCl₂
-
This compound stock solution (in DMSO or ethanol)
-
Fluorescence imaging system capable of excitation at 340 nm and 380 nm, and emission at ~510 nm
Procedure:
-
Cell Preparation: Seed cells onto glass coverslips 24-48 hours prior to the experiment to achieve 70-80% confluency.
-
Dye Loading: a. Prepare a Fura-2 AM loading solution. A typical concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBS. b. Aspirate the culture medium from the coverslips and wash once with HBS. c. Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C, protected from light. The optimal time and temperature should be determined for each cell type.
-
Washing: After incubation, wash the cells twice with HBS to remove extracellular Fura-2 AM.
-
Baseline Measurement: a. Mount the coverslip in a perfusion chamber on the microscope stage. b. Perfuse the cells with Ca²⁺-free HBS. c. Record the baseline fluorescence ratio (F340/F380) for 2-5 minutes to ensure a stable signal.
-
Store Depletion: a. While continuing to perfuse with Ca²⁺-free HBS, add this compound to the perfusion solution at the desired final concentration (e.g., 10-50 µM). b. Record the increase in the F340/F380 ratio, which corresponds to the release of Ca²⁺ from intracellular stores.
-
SOCE Measurement: a. Once the intracellular Ca²⁺ release has peaked and started to return towards baseline, switch the perfusion solution to HBS containing 2 mM CaCl₂. b. Record the subsequent increase in the F340/F380 ratio. This second rise in fluorescence represents the influx of extracellular Ca²⁺ through store-operated channels.
-
Data Analysis: a. The magnitude of SOCE can be quantified by measuring the peak of the second Ca²⁺ transient or by calculating the slope of the initial rise after the re-addition of extracellular Ca²⁺.[10] b. Compare the SOCE response in control cells versus cells treated with experimental compounds or RNAi targeting SOCE components.
Protocol 2: Manganese (Mn²⁺) Quenching Assay for SOCE
This assay provides a unidirectional measurement of cation entry through store-operated channels. Mn²⁺ can enter the cell through SOCE channels and quenches the fluorescence of Fura-2 at its isosbestic point (~360 nm), providing an indirect measure of channel activity.[8][11]
Materials:
-
Same as Protocol 1, with the addition of MnCl₂.
Procedure:
-
Cell Preparation and Dye Loading: Follow steps 1-3 of Protocol 1.
-
Baseline and Store Depletion: a. Mount the coverslip and perfuse with Ca²⁺-free HBS. b. Excite the cells at the Ca²⁺-insensitive isosbestic wavelength of Fura-2 (~360 nm) and record the emission at ~510 nm. c. Add this compound to the Ca²⁺-free HBS to deplete the ER stores and activate SOCE channels.
-
Mn²⁺ Quenching: a. After store depletion (typically 5-10 minutes after this compound addition), add MnCl₂ (e.g., 100-500 µM) to the Ca²⁺-free HBS. b. Record the rate of decrease in Fura-2 fluorescence. This quenching rate is proportional to the rate of Mn²⁺ influx through open SOCE channels.
-
Data Analysis: a. The rate of fluorescence quenching is determined by calculating the slope of the fluorescence decay curve after the addition of MnCl₂. b. Compare the quenching rates between different experimental conditions to assess relative SOCE activity.
Conclusion
This compound can serve as a useful pharmacological tool to initiate the signaling cascade leading to store-operated calcium entry. However, its potential for PLC-independent effects on Ca²⁺ homeostasis necessitates careful experimental design and data interpretation. The protocols provided herein offer robust methods for studying SOCE, and when combined with the quantitative data and pathway diagrams, they provide a comprehensive resource for researchers in the field of calcium signaling and drug development. It is recommended to use this compound in conjunction with other methods of store depletion, such as the SERCA inhibitor thapsigargin, to confirm the role of SOCE in the observed cellular responses.
References
- 1. Frontiers | Regulatory mechanisms controlling store-operated calcium entry [frontiersin.org]
- 2. pnas.org [pnas.org]
- 3. Store-Operated Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Phospholipase C activator this compound affects Ca2+ homeostasis independently of phospholipase C activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phospholipase C activator this compound affects Ca2+ homeostasis independently of phospholipase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Fluorescence-based Measurement of Store-operated Calcium Entry in Live Cells: from Cultured Cancer Cell to Skeletal Muscle Fiber - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcium Imaging of Store-Operated Calcium (Ca2+) Entry (SOCE) in HEK293 Cells Using Fura-2 | Springer Nature Experiments [experiments.springernature.com]
- 10. Methods for Studying Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Characterization of Store-Operated Calcium Entry Inhibitors Active in the Submicromolar Range [mdpi.com]
Application Notes and Protocols for Live-Cell Imaging with m-3M3FBS
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-3M3FBS (2,4,6-trimethyl-N-[m-3-trifluoromethylphenyl] benzenesulfonamide) is a cell-permeable compound widely recognized as a potent activator of phospholipase C (PLC).[1][2] It has been utilized in a variety of cell types to stimulate downstream signaling pathways, including superoxide generation, intracellular calcium (Ca2+) mobilization, and inositol phosphate formation.[2][3] Its applications in research extend to studies on apoptosis in leukemia cell lines and its potential therapeutic effects in sepsis models.[1][4] These application notes provide detailed protocols for the use of this compound in live-cell imaging, with a particular focus on monitoring intracellular calcium dynamics.
Mechanism of Action
This compound was initially identified as a direct activator of all tested PLC isotypes (β, γ, and δ).[5] The canonical signaling pathway initiated by PLC activation involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the cytoplasm.
However, a growing body of evidence suggests that the effects of this compound on intracellular Ca2+ may occur independently of its PLC-activating properties in certain cell types.[3][5][6] Studies have shown that this compound can induce a slow and sustained increase in intracellular Ca2+ concentration over several minutes, a time frame in which no significant inositol phosphate production is detected.[1][5] This suggests an alternative mechanism involving Ca2+ release from both the ER and mitochondria, as well as interference with store-operated calcium entry (SOCE) and Ca2+ extrusion from the cell.[1][6] Therefore, when using this compound to study PLC-dependent signaling, it is crucial to include appropriate controls to validate the involvement of the PLC pathway.
Signaling Pathways
Below are diagrams illustrating the canonical PLC-mediated signaling pathway and the proposed PLC-independent mechanism of this compound-induced calcium elevation.
Quantitative Data Summary
The following tables summarize the reported concentrations and incubation times for this compound in various cell lines and assays.
Table 1: Effective Concentrations of this compound in Different Cell Types
| Cell Line | Assay | Concentration Range | Reference |
| Human Neutrophils | Superoxide Generation | 15-50 µM | [7] |
| U937 | Inositol Phosphate Formation | 5-50 µM | [2] |
| U937, THP-1 | Inhibition of Cell Growth | 50 µM | [2] |
| U937 | Apoptosis Induction | 50 µM | [2] |
| SH-SY5Y | Intracellular Ca2+ Elevation | 25 µM | [1] |
| Mouse Olfactory Neurons | Intracellular Ca2+ Elevation | 15-25 µM | [4] |
Table 2: Time-Course of this compound-Induced Cellular Responses
| Cell Line | Response | Time to Full Response | Reference |
| SH-SY5Y | Intracellular Ca2+ Elevation | 4-6 minutes | [1][5][8] |
| U937, THP-1 | Inhibition of Cell Growth | 24 hours | [2] |
| U937 | Apoptosis | 24 hours | [2] |
| SH-SY5Y | Inositol Phosphate Generation | > 20 minutes | [1][5] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Intracellular Calcium Dynamics
This protocol describes the use of a fluorescent calcium indicator to monitor changes in intracellular Ca2+ in response to this compound stimulation.
Materials:
-
Cells of interest (e.g., SH-SY5Y, HeLa, CHO)
-
Glass-bottom imaging dishes or plates
-
Cell culture medium
-
Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127 (for aiding dye loading)
-
Dimethyl sulfoxide (DMSO)
-
This compound
-
Imaging buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+)
-
Fluorescence microscope with environmental control (temperature, CO2) and time-lapse imaging capabilities
Procedure:
-
Cell Seeding:
-
Seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of the experiment.
-
Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
-
Loading with Calcium Indicator:
-
Prepare a loading solution of the chosen calcium indicator (e.g., 2-5 µM Fluo-4 AM) in imaging buffer. The addition of 0.02% Pluronic F-127 can facilitate dye entry into the cells.
-
Remove the culture medium from the cells and wash once with imaging buffer.
-
Add the loading solution to the cells and incubate for 30-60 minutes at 37°C.
-
After incubation, wash the cells twice with imaging buffer to remove excess dye.
-
Add fresh imaging buffer to the cells for the imaging experiment.
-
-
Baseline Fluorescence Recording:
-
Place the imaging dish on the microscope stage and allow the cells to equilibrate to the imaging conditions for at least 10 minutes.
-
Acquire baseline fluorescence images for 1-2 minutes before stimulation to establish a stable baseline.
-
-
Stimulation with this compound:
-
Prepare a stock solution of this compound in DMSO. Dilute the stock solution in imaging buffer to the final desired concentration (e.g., 25 µM).
-
Carefully add the this compound solution to the imaging dish.
-
-
Time-Lapse Image Acquisition:
-
Immediately begin acquiring images at a defined frame rate (e.g., one frame every 5-10 seconds) for a total duration of 10-20 minutes to capture the full calcium response.
-
Use the lowest possible excitation light intensity to minimize phototoxicity.
-
-
Data Analysis:
-
Define regions of interest (ROIs) around individual cells.
-
Measure the mean fluorescence intensity within each ROI for each frame of the time-lapse series.
-
Normalize the fluorescence intensity to the baseline (F/F0) to quantify the change in intracellular Ca2+.
-
Protocol 2: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
DMSO (anhydrous)
Procedure:
-
Based on the molecular weight of this compound (343.36 g/mol ), calculate the mass required to prepare a stock solution of the desired concentration (e.g., 10 mM or 25 mM).
-
Add the appropriate volume of DMSO to the this compound powder.
-
Vortex or sonicate until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
Important Considerations
-
Cell Health: Maintaining healthy cells throughout the experiment is critical for obtaining reliable data. Use appropriate culture media and maintain physiological conditions (temperature, CO2, humidity) on the microscope stage.
-
Phototoxicity: Minimize light exposure to prevent cell damage and artifacts. Use the lowest possible excitation intensity and exposure times that still provide a good signal-to-noise ratio.
-
Controls: To investigate the involvement of PLC, consider using the PLC inhibitor U73122 as a control. However, be aware that U73122 can have off-target effects. An inactive analog of this compound, o-3M3FBS, can be used as a negative control.
-
Solvent Effects: As this compound is dissolved in DMSO, it is important to include a vehicle control (DMSO alone) to ensure that the observed effects are not due to the solvent.
References
- 1. Phospholipase C activator this compound affects Ca2+ homeostasis independently of phospholipase C activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 4. Increases in intracellular calcium via activation of potentially multiple phospholipase C isozymes in mouse olfactory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospholipase C activator this compound affects Ca2+ homeostasis independently of phospholipase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. researchportal.helsinki.fi [researchportal.helsinki.fi]
Troubleshooting & Optimization
m-3M3FBS solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, handling, and experimental use of m-3M3FBS, a known activator of Phospholipase C (PLC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (2,4,6-Trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide) is a cell-permeable small molecule that acts as a potent activator of Phospholipase C (PLC).[1][2][3] It stimulates PLC-mediated signaling pathways, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the release of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC), respectively.[3] It has been shown to activate various PLC isoforms, including β2, β3, γ1, γ2, and δ1.[4]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound. Recommendations vary slightly between suppliers, but the general guidelines are as follows:
-
Solid Form: Store the powdered compound at -20°C for long-term stability, where it can be stable for at least 3 to 4 years.[2][3] Some suppliers suggest room temperature storage is also acceptable for the solid form.[5]
-
Stock Solutions: Once reconstituted in a solvent like DMSO or ethanol, it is best to aliquot the solution into single-use volumes and store them at -80°C (for up to 1-2 years) or -20°C (for up to 1-3 months).[1][2][6] It is important to avoid repeated freeze-thaw cycles.[2]
Q3: In which solvents is this compound soluble?
A3: this compound exhibits solubility in several common organic solvents. However, its solubility in aqueous solutions is limited. The choice of solvent will depend on the specific experimental requirements.
Troubleshooting Guide
Issue 1: I am having trouble dissolving this compound powder.
-
Solution 1: Use the correct solvent. Based on solubility data, DMSO and ethanol are the most effective solvents for preparing high-concentration stock solutions.[2][5]
-
Solution 2: Ensure the solvent is fresh and anhydrous. Moisture-absorbing solvents like DMSO can have reduced solvating power if they are not fresh.[2]
-
Solution 3: Gentle warming and sonication. To aid dissolution, you can gently warm the solution to around 37-45°C or use sonication.[7] Be cautious with warming to avoid any potential degradation of the compound.
-
Solution 4: Start with a small amount of solvent. Add a small volume of the solvent to the powder to create a slurry, then gradually add the remaining solvent while vortexing.
Issue 2: My this compound solution is precipitating upon dilution in aqueous media.
-
Problem: This is a common issue due to the low aqueous solubility of this compound.
-
Solution 1: Use a co-solvent or surfactant. For in vivo studies or cell-based assays requiring a lower organic solvent concentration, a formulation with co-solvents like PEG300 and surfactants like Tween-80 can improve solubility and stability in aqueous solutions.[1][2]
-
Solution 2: Prepare fresh dilutions. It is highly recommended to prepare working solutions fresh from the stock solution on the day of the experiment.[1]
-
Solution 3: Check the final concentration. Ensure that the final concentration of this compound in your aqueous buffer or media does not exceed its solubility limit. You may need to perform a solubility test for your specific experimental conditions.
Issue 3: I am observing unexpected or inconsistent results in my experiments.
-
Consider Off-Target Effects: Some studies suggest that this compound may have effects on intracellular calcium levels that are independent of PLC activation.[8] Be aware of these potential off-target effects when interpreting your data.
-
Use Appropriate Controls: It is advisable to use a negative control, such as the inactive analog o-3M3FBS, and a known PLC inhibitor like U-73122 to confirm that the observed effects are due to PLC activation.[3] However, be aware that U-73122 may also have its own off-target effects.[8]
-
Confirm Compound Integrity: If the compound has been stored improperly or for an extended period, its activity may be compromised. It is best to use a fresh vial or a new batch of the compound to rule out any issues with its quality.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Source |
| DMSO | 69 | 200.95 | [2] |
| DMSO | 34.34 | 100 | [5] |
| DMSO | 20 | 58.25 | [3] |
| DMSO | 7 | 20.39 | [4] |
| DMSO | 4.4 | 12.81 | [7] |
| Ethanol | 34.34 | 100 | [5] |
| Ethanol | 30 | 87.37 | [3] |
| DMF | 30 | 87.37 | [3] |
| Ethanol:PBS (pH 7.2) (1:3) | 0.25 | 0.73 | [3] |
Note: Solubility can vary between different batches and suppliers. It is always recommended to perform a small-scale solubility test.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 343.36 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out 3.43 mg of this compound powder and place it in a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (37°C) or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium or buffer (e.g., RPMI 1640, Locke's solution)[2]
-
-
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution.
-
Dilute the stock solution serially in the cell culture medium or buffer to achieve the desired final concentration (e.g., 5-50 µM).[1]
-
Ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent-induced cellular toxicity.
-
Prepare the working solution fresh for each experiment and use it immediately.
-
Protocol 3: Preparation of a Formulation for In Vivo Administration
This protocol is an example for preparing a suspended solution for oral or intraperitoneal injection.[1][2]
-
Materials:
-
High concentration this compound stock solution in DMSO (e.g., 25-69 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl) or ddH2O
-
-
Procedure (for a 1 mL final volume):
-
Start with the this compound stock solution in DMSO (e.g., add 50 µL of a 69 mg/mL stock).[2]
-
Add 400 µL of PEG300 and mix until the solution is clear.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 500 µL of saline or ddH2O to bring the final volume to 1 mL.
-
Mix the solution well before administration. This formulation should be prepared fresh on the day of use.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting this compound solubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound ≥95% (HPLC), phospholipase C activator, solid | Sigma-Aldrich [sigmaaldrich.cn]
- 5. This compound | Phospholipases | Tocris Bioscience [tocris.com]
- 6. Phospholipase C Activator, this compound - CAS 200933-14-8 - Calbiochem | 525185 [merckmillipore.com]
- 7. This compound | Apoptosis | Phospholipase | TargetMol [targetmol.com]
- 8. Phospholipase C activator this compound affects Ca2+ homeostasis independently of phospholipase C activation - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of m-3M3FBS
This technical support center provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting guides regarding the use of m-3M3FBS, with a specific focus on its potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary reported mechanism of action for this compound?
A1: this compound is widely described as a cell-permeable, potent, and direct activator of Phospholipase C (PLC).[1][2][3] Its intended on-target effect is to stimulate PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade typically leads to an increase in intracellular calcium ([Ca2+]i) via IP3 receptor activation on the endoplasmic reticulum and activation of Protein Kinase C (PKC) by DAG.[4][5] In vitro studies have shown that it can activate multiple PLC isotypes, including β2, β3, γ1, γ2, and δ1.[3][6]
Q2: What are the known potential off-target effects of this compound?
A2: A significant body of evidence suggests that this compound can affect cellular processes independently of PLC activation. The most prominent reported off-target effect is the modulation of calcium homeostasis.[7][8] Studies in cell lines such as SH-SY5Y human neuroblastoma have shown that this compound can induce a slow-developing elevation of intracellular calcium without detectable PLC activation (i.e., no significant inositol phosphate generation) within the same timeframe.[7][9] This suggests it may interfere directly with calcium stores in the endoplasmic reticulum and mitochondria or affect calcium extrusion and influx pathways.[7]
Q3: Are the effects of this compound, both on-target and off-target, consistent across all cell types?
A3: No, the effects of this compound can be highly cell-type specific. For example, it has been shown to inhibit the growth of leukemic cell lines like U937 and THP-1, while not affecting primary monocytes.[1][10] The PLC-independent calcium response has been particularly noted in SH-SY5Y and CHO cells.[7] Therefore, it is crucial to validate the mechanism of action in the specific cell line being used for your experiments.
Q4: How can I experimentally distinguish between on-target PLC activation and potential off-target effects?
A4: To dissect the mechanism of action in your model, a multi-pronged approach is recommended. You should simultaneously measure intracellular calcium levels and inositol phosphate (IP) production. A true on-target PLC activation should result in a temporal correlation between IP generation and the subsequent calcium release. If a significant calcium increase is observed without a corresponding increase in IP levels, an off-target effect is likely. (See Experimental Workflow Diagram below).
Q5: The PLC inhibitor U-73122 is often used to confirm PLC dependency. Are there any issues with this approach?
A5: Yes, while U-73122 is a common tool, its use can be problematic and lead to inconclusive results. U-73122 has been reported to have its own off-target and toxic effects, including interference with Ca2+ release and storage mechanisms, which can confound the interpretation of its inhibitory action on this compound-induced responses.[7] Therefore, a lack of inhibition by U-73122 may not definitively rule out PLC involvement, and any observed inhibition should be interpreted with caution.
Troubleshooting Guides
Problem: I observe a significant rise in intracellular calcium after applying this compound, but my inositol phosphate assay shows no change.
-
Possible Cause: This is a classic indicator of a PLC-independent, off-target effect of this compound.[7] The compound may be directly affecting calcium channels or pumps on the endoplasmic reticulum, mitochondria, or plasma membrane.
-
Troubleshooting Steps:
-
Time Course Analysis: Perform a detailed time-course experiment for both calcium release and inositol phosphate production. PLC-mediated calcium release is typically rapid, whereas the reported off-target calcium elevation develops more slowly, over 4-6 minutes.[7][9]
-
Extracellular Calcium Deprivation: Measure the this compound-induced calcium response in a calcium-free buffer. A sustained calcium elevation in the absence of extracellular calcium points towards a release from intracellular stores, but does not alone confirm PLC activation.[7]
-
Alternative PLC Activator: Use a different, receptor-mediated PLC activator (e.g., carbachol for muscarinic receptor-expressing cells) as a positive control. This will help confirm that your inositol phosphate assay is working correctly and establish the signature of a canonical PLC response in your cells.
-
Problem: The kinetics of the cellular response (e.g., calcium signal) to this compound are slow and highly variable between experiments.
-
Possible Cause: This phenomenon has been documented. The activation of PLC by this compound can begin abruptly after a variable delay and may even show an irregular time course.[11] This contrasts with the more immediate and consistent responses typically seen with G-protein coupled receptor (GPCR) agonists.
-
Troubleshooting Steps:
-
Standardize Compound Preparation: Ensure that your stock solutions of this compound are prepared fresh and that the compound is fully dissolved. Following reconstitution, it is recommended to aliquot and freeze stock solutions to avoid repeated freeze/thaw cycles.[3]
-
Monitor Continuously: Use a system that allows for continuous monitoring of the response (e.g., live-cell imaging or fluorometric plate reader with kinetic reads) rather than single endpoint measurements. This will capture the potentially irregular nature of the response.
-
Include a Positive Control: Always run a positive control with a known PLC activator to ensure cell health and responsiveness.
-
Quantitative Data Summary
Table 1: Reported Concentrations and Effects of this compound in Various Cell Lines
| Cell Line | Concentration Range | Incubation Time | Observed Effect | On-Target/Off-Target Implication | Citation(s) |
| Human Neutrophils | 25 µM | Minutes | Superoxide generation, [Ca2+]i increase | Presumed On-Target | [2][6] |
| U937 | 5-50 µM | Minutes - 1 hour | Inositol phosphate formation | On-Target | [1][6] |
| U937, THP-1 | 50 µM | 24 hours | Inhibition of cell growth, Apoptosis | Downstream consequence, could be on- or off-target | [1][10] |
| SH-SY5Y | ~25-50 µM | 4-7 minutes | [Ca2+]i increase without IP formation | Off-Target | [7] |
| SH-SY5Y | ~25-50 µM | >20 minutes | Minor inositol phosphate generation | Delayed/Weak On-Target | [7] |
Key Experimental Protocols
Protocol 1: Measurement of Intracellular Calcium ([Ca2+]i) using Fura-2 AM
-
Cell Preparation: Plate cells in a suitable format (e.g., 96-well black, clear-bottom plates) and allow them to adhere overnight.
-
Dye Loading: Aspirate the culture medium and wash cells once with a buffered salt solution (e.g., Locke's solution). Incubate the cells with 3 µM Fura-2/AM in the same buffer at 37°C for 30-45 minutes. To prevent dye leakage, 250 µM of sulfinpyrazone can be included.[2]
-
Washing: Wash the cells twice with the buffer to remove extracellular Fura-2/AM.
-
Measurement: Place the plate in a fluorescence plate reader or on a microscope equipped for ratiometric imaging. Measure the fluorescence emission at 500-510 nm while alternating the excitation wavelengths between 340 nm and 380 nm.
-
Compound Addition: Establish a stable baseline reading for 1-2 minutes before adding this compound to the desired final concentration.
-
Data Analysis: The ratio of the fluorescence intensities at 340 nm and 380 nm excitation (F340/F380) is directly proportional to the intracellular calcium concentration.
Protocol 2: General Guidelines for this compound Solution Preparation
-
Reconstitution: this compound is soluble in DMSO and ethanol.[10] For a 10 mM stock solution in DMSO, for example, add the appropriate volume of DMSO to your vial. Sonication or gentle warming (to 37-45°C) may be required to ensure the compound is fully dissolved.[12]
-
Storage: Reconstituted stock solutions should be aliquoted into single-use volumes and stored at -20°C for up to 3 months or -80°C for up to 2 years to maintain stability and avoid freeze-thaw cycles.[1][3]
-
Working Solution: On the day of the experiment, thaw an aliquot and dilute it to the final working concentration in your aqueous experimental buffer. Mix thoroughly. Note that the final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent effects on the cells.
Visualizations
Caption: Intended on-target signaling pathway of this compound via PLC activation.
Caption: Experimental workflow to differentiate on-target vs. off-target effects.
Caption: Divergent pathways for this compound-induced calcium elevation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Phospholipase C Activator, m -3M3FBS [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. scbt.com [scbt.com]
- 6. Identification of a compound that directly stimulates phospholipase C activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phospholipase C activator this compound affects Ca2+ homeostasis independently of phospholipase C activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. adipogen.com [adipogen.com]
- 9. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 10. This compound | Phospholipase Activators: R&D Systems [rndsystems.com]
- 11. Phospholipase C in Living Cells: Activation, Inhibition, Ca2+ Requirement, and Regulation of M Current - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | Apoptosis | Phospholipase | TargetMol [targetmol.com]
Technical Support Center: Optimizing m-3M3FBS Incubation Time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of m-3M3FBS, a potent activator of Phospholipase C (PLC). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you optimize your experiments and overcome common challenges, with a particular focus on incubation time.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Possible Causes | Suggested Solutions |
| No or weak response after this compound application. | Suboptimal Incubation Time: The incubation period may be too short for the desired cellular response to manifest. Different effects of this compound, such as calcium release and apoptosis, occur on different timescales.[1][2] | Optimize Incubation Time: Perform a time-course experiment. For rapid responses like calcium mobilization, measurements should be taken within minutes.[1][2] For longer-term effects like apoptosis, incubation times of up to 24 hours may be necessary.[3] |
| Inappropriate Concentration: The concentration of this compound may be too low to elicit a response in your specific cell type. | Optimize Concentration: Perform a dose-response experiment. Typical concentrations range from 5 µM to 50 µM.[3] | |
| Cell Line Variability: Different cell lines exhibit varying sensitivity to this compound. | Consult Literature: Review literature for established protocols using your specific cell line or a similar one. | |
| Compound Instability: Improper storage or handling of the this compound stock solution may lead to degradation. | Proper Storage: Store stock solutions at -20°C or -80°C as recommended by the supplier.[3] Avoid repeated freeze-thaw cycles. | |
| High background or off-target effects observed. | PLC-Independent Effects: this compound has been reported to affect intracellular calcium levels independently of PLC activation in some cell types.[1][2] | Use Controls: Include a negative control (e.g., vehicle-treated cells) and consider using a PLC inhibitor (e.g., U73122) to confirm PLC-dependent effects.[4] |
| Incubation Time Too Long: Prolonged incubation can lead to secondary effects and cytotoxicity, masking the primary response. | Shorten Incubation Time: For signaling pathway studies, shorter incubation times are generally preferred. | |
| High Concentration: Excessive concentrations can lead to non-specific effects. | Titrate Concentration: Use the lowest effective concentration determined from your dose-response experiments. | |
| Inconsistent results between experiments. | Variability in Cell Culture Conditions: Differences in cell density, passage number, or serum concentration can affect cellular responses. | Standardize Protocols: Maintain consistent cell culture practices and experimental setup. |
| Inconsistent Incubation Time: Even small variations in incubation time can lead to different outcomes, especially for rapid responses. | Precise Timing: Use a timer and standardize the duration of this compound exposure across all experiments. | |
| Pipetting Errors: Inaccurate pipetting can lead to variations in the final concentration of this compound. | Calibrate Pipettes: Ensure pipettes are properly calibrated and use appropriate pipetting techniques. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent cell-permeable activator of Phospholipase C (PLC).[3][5] PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7][8] IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[6][8][9] However, it's important to note that some studies have reported PLC-independent effects on calcium homeostasis.[1][2]
Q2: How do I determine the optimal incubation time for my experiment?
A2: The optimal incubation time is highly dependent on the specific cellular response you are measuring.
-
For rapid signaling events , such as calcium mobilization, effects are typically observed within minutes (e.g., 4-6 minutes).[1][2]
-
For inositol phosphate generation , a slightly longer incubation of 20 minutes to 2 hours may be required.[1]
-
For cellular processes like apoptosis , much longer incubation times, such as 24 hours, are common.[3] We recommend performing a time-course experiment to determine the peak response for your specific endpoint and cell type.
Q3: What is a typical working concentration for this compound?
A3: A typical working concentration for this compound ranges from 5 µM to 50 µM.[3] The optimal concentration will vary depending on the cell type and the specific assay. It is crucial to perform a dose-response experiment to determine the most effective concentration for your experimental system.
Q4: Can I use this compound in combination with other compounds?
A4: Yes, this compound is often used in conjunction with other pharmacological agents. For instance, the PLC inhibitor U73122 can be used to verify that the observed effects are indeed PLC-dependent.[4] When using multiple compounds, it is important to perform appropriate controls to rule out any potential interactions.
Q5: What are the signs of cytotoxicity with this compound?
A5: High concentrations or prolonged incubation with this compound can induce cytotoxicity. Signs of this can include changes in cell morphology, detachment from the culture surface, and a decrease in cell viability. It is advisable to perform a cell viability assay (e.g., MTS or Annexin V/PI staining) to assess the cytotoxic potential of this compound at the concentrations and incubation times used in your experiments.[10][11][12]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound.
Table 1: Effective Concentrations and Incubation Times for Different Cellular Effects
| Cell Line | Effect Measured | Effective Concentration | Incubation Time | Reference |
| Human Neutrophils | Superoxide Generation | 15-50 µM | Not Specified | [13] |
| Human Neutrophils | Intracellular Ca2+ Increase | 25 µM | Minutes | [14] |
| U937 Cells | Inositol Phosphate Formation | 5-50 µM | Not Specified | [3] |
| U937 and THP-1 Cells | Inhibition of Growth | 50 µM | 24 hours | [3] |
| U937 Cells | Apoptosis | 50 µM | 24 hours | [3] |
| Human Renal Caki Cancer Cells | Apoptosis | Not Specified | Not Specified | [4] |
| SH-SY5Y Neuroblastoma Cells | Intracellular Ca2+ Elevation | Not Specified | 4-6 minutes | [1][2] |
| SH-SY5Y Neuroblastoma Cells | Inositol Phosphate Generation | Not Specified | >20 minutes | [1] |
Experimental Protocols
Protocol 1: Calcium Flux Assay
This protocol describes how to measure changes in intracellular calcium concentration following treatment with this compound using a fluorescent calcium indicator like Fura-2 or Indo-1.[15][16]
Materials:
-
Cells of interest
-
This compound stock solution (in DMSO)
-
Fluorescent calcium indicator (e.g., Fura-2 AM or Indo-1 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without calcium and magnesium
-
Ionomycin (positive control)
-
EGTA (negative control)
Procedure:
-
Cell Preparation: Plate cells in a suitable format for fluorescence measurement (e.g., 96-well black-walled plate or on coverslips).
-
Dye Loading: a. Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 2-5 µM Fura-2 AM) and Pluronic F-127 (0.02%) in HBSS without calcium and magnesium. b. Remove the culture medium from the cells and add the loading buffer. c. Incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with HBSS containing calcium and magnesium to remove extracellular dye.
-
Baseline Measurement: Measure the baseline fluorescence for a few minutes to establish a stable signal.
-
This compound Addition: Add this compound at the desired final concentration and continue to record the fluorescence signal.
-
Controls: a. Positive Control: At the end of the experiment, add ionomycin to determine the maximum calcium response. b. Negative Control: In a separate well, add EGTA to chelate extracellular calcium and observe the effect on the signal.
-
Data Analysis: Calculate the ratio of fluorescence at the two emission wavelengths (for ratiometric dyes like Fura-2 and Indo-1) or the change in fluorescence intensity over time.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This protocol describes the detection of apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.[12]
Materials:
-
Cells of interest
-
This compound stock solution (in DMSO)
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Plate cells and treat with the desired concentration of this compound for the optimized incubation time (e.g., 24 hours). Include a vehicle-treated control group.
-
Cell Harvesting: a. Collect the cell culture supernatant (which may contain apoptotic cells that have detached). b. Wash the adherent cells with PBS and detach them using a gentle method (e.g., trypsin-EDTA, taking care to neutralize the trypsin). c. Combine the detached cells with the supernatant from step 2a.
-
Washing: Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
Staining: a. Resuspend the cell pellet in 1X Annexin V Binding Buffer. b. Add Annexin V-FITC and PI to the cell suspension. c. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: a. Add 1X Annexin V Binding Buffer to each tube. b. Analyze the samples on a flow cytometer immediately. c. Identify four cell populations:
- Viable cells: Annexin V-negative and PI-negative
- Early apoptotic cells: Annexin V-positive and PI-negative
- Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
- Necrotic cells: Annexin V-negative and PI-positive
Visualizations
Phospholipase C (PLC) Signaling Pathway
Caption: The Phospholipase C (PLC) signaling pathway activated by this compound.
Experimental Workflow for Optimizing Incubation Time
Caption: Workflow for optimizing this compound incubation time.
References
- 1. Phospholipase C activator this compound affects Ca2+ homeostasis independently of phospholipase C activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The novel phospholipase C activator, this compound, induces apoptosis in tumor cells through caspase activation, down-regulation of XIAP and intracellular calcium signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Phospholipases | Tocris Bioscience [tocris.com]
- 6. meridian.allenpress.com [meridian.allenpress.com]
- 7. Phospholipase Signaling | Cell Signaling Technology [cellsignal.com]
- 8. cusabio.com [cusabio.com]
- 9. Activation Mechanisms and Diverse Functions of Mammalian Phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. yeasenbio.com [yeasenbio.com]
- 12. scispace.com [scispace.com]
- 13. This compound [shop.labclinics.com]
- 14. researchgate.net [researchgate.net]
- 15. bu.edu [bu.edu]
- 16. ucl.ac.uk [ucl.ac.uk]
Technical Support Center: m-3M3FBS-Induced Calcium Flux Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the phospholipase C (PLC) activator, m-3M3FBS, in calcium flux experiments.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during this compound-induced calcium flux assays in a question-and-answer format.
Issue 1: No or Weak Calcium Response After this compound Application
Q: I added this compound to my cells, but I'm not observing any calcium signal, or the signal is very weak. What could be the problem?
A: Several factors can contribute to a lack of response. Consider the following possibilities:
-
Compound Integrity and Concentration: Ensure your this compound is properly stored and has not degraded. Reconstituted stock solutions are typically stable for up to 3 months when stored at -20°C. It's also crucial to use an appropriate concentration. While concentrations ranging from 5-50 µM have been used, the optimal concentration can be cell-type dependent[1]. We recommend performing a concentration-response curve to determine the optimal concentration for your specific cell line.
-
Cell Health and Viability: Poor cell health can lead to a blunted or absent calcium response. Ensure your cells are healthy, not overgrown, and have not been passaged too many times. Damaged or dying cells often have dysregulated calcium homeostasis[2].
-
PLC-Independent Mechanisms: It's important to note that while this compound is known as a PLC activator, some studies suggest it can induce calcium release through PLC-independent mechanisms[3][4][5][6]. The response to this compound can be slow, with full calcium elevation sometimes taking 4-6 minutes[3][6][7]. Ensure you are recording for a sufficient duration after compound addition.
-
Calcium Indicator Dye Issues: The fluorescent calcium indicator dye itself could be the issue. Ensure proper loading of the dye and that the concentration is optimized for your cell type. Inadequate loading will result in a weak signal[8].
Issue 2: High Background Fluorescence
Q: My baseline fluorescence is very high before adding this compound, making it difficult to detect a signal. What can I do?
A: High background fluorescence is a common issue in calcium imaging. Here are some troubleshooting steps:
-
Reduce Dye Concentration: A high concentration of the calcium indicator dye is a frequent cause of high background[2][9]. Try reducing the dye concentration.
-
Optimize Washing Steps: Incomplete removal of extracellular dye will lead to high background. Ensure you are performing adequate washing steps after dye loading.
-
Check for Autofluorescence: Some cell types exhibit natural autofluorescence. It is advisable to include an unstained control sample to assess the level of autofluorescence[9].
-
Cell Health: As mentioned previously, unhealthy or dying cells can have elevated resting intracellular calcium levels, leading to a high baseline fluorescence[2].
-
Instrument Settings: Excessive laser power or detector gain on your imaging system can increase background noise. Optimize these settings to achieve a good signal-to-noise ratio without saturating the detector[10].
Issue 3: Significant Cell Death or Changes in Morphology
Q: I'm observing significant cell death or morphological changes after applying this compound. Is this expected?
A: Yes, this can occur. This compound has been shown to induce apoptosis in various cancer cell lines[1][11]. This effect is linked to its ability to increase intracellular calcium.
-
Reduce Concentration or Incubation Time: If the primary goal is to measure acute calcium flux rather than induce apoptosis, consider reducing the concentration of this compound or the duration of exposure.
-
Phototoxicity: Be mindful of phototoxicity, which can be caused by excessive exposure to excitation light, especially in the presence of fluorescent dyes[12][13][14][15]. This can cause cell damage and artifacts that may be misinterpreted as a compound-induced effect. To mitigate this, reduce the intensity and duration of light exposure by using neutral density filters, reducing laser power, and decreasing the frequency of image acquisition[10][14].
Issue 4: High Variability Between Wells/Experiments
Q: I'm seeing a lot of variability in the calcium response from well to well and between experiments. How can I improve consistency?
A: Variability can be frustrating. Here are some factors to control:
-
Consistent Cell Seeding: Ensure that cells are seeded evenly and at a consistent density across all wells.
-
Uniform Dye Loading: Inconsistent dye loading is a major source of variability[16][17][18]. Ensure thorough mixing of the dye solution and apply it uniformly to all wells.
-
Precise Compound Addition: Use calibrated pipettes and consistent techniques for adding this compound and other reagents.
-
Stable Environmental Conditions: Maintain consistent temperature and CO2 levels throughout the experiment, as fluctuations can affect cell physiology and calcium signaling.
Quantitative Data Summary
The following table summarizes typical concentrations of this compound used in published studies. It is crucial to empirically determine the optimal concentration for your specific cell type and experimental conditions.
| Parameter | Concentration Range | Cell Types Studied | Reference(s) |
| This compound Concentration | 5 - 50 µM | U937, THP-1, Caki, SH-SY5Y, CHO, Mouse Olfactory Sensory Neurons | [1][3][19] |
| o-3M3FBS (inactive analog) | up to 50 µM | Human neutrophils, Murine colonic smooth muscle | [5][20] |
| U-73122 (PLC inhibitor) | 4 - 5 µM | Human neutrophils, SH-SY5Y | [3][20] |
Experimental Protocols
General Protocol for this compound-Induced Calcium Flux Assay
This protocol provides a general framework. Optimization of specific steps for your cell line and imaging system is recommended.
-
Cell Seeding: Seed cells in a multi-well plate suitable for fluorescence imaging and culture overnight to allow for adherence.
-
Calcium Indicator Loading:
-
Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's instructions.
-
Remove the culture medium from the cells and wash once with a physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Add the dye loading solution to the cells and incubate in the dark at 37°C for 30-60 minutes.
-
-
Washing:
-
Gently remove the dye loading solution.
-
Wash the cells 2-3 times with the physiological buffer to remove any extracellular dye.
-
-
Baseline Fluorescence Measurement:
-
Add fresh physiological buffer to the wells.
-
Place the plate in the fluorescence imaging system (e.g., plate reader, confocal microscope).
-
Record the baseline fluorescence for a few minutes to establish a stable signal.
-
-
This compound Stimulation:
-
Prepare a stock solution of this compound in DMSO. Dilute to the desired final concentration in the physiological buffer immediately before use.
-
Add the this compound solution to the wells while continuously recording the fluorescence.
-
-
Data Acquisition and Analysis:
-
Continue recording the fluorescence signal for a sufficient period (e.g., 5-20 minutes) to capture the full calcium response. The response to this compound can be slow, sometimes taking 4-6 minutes to reach its peak[3][6][7].
-
Analyze the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, calculate the ratio of emissions at the two wavelengths. For single-wavelength dyes like Fluo-4, express the change as a ratio over baseline (F/F0) or as a change in fluorescence (ΔF).
-
Signaling Pathways and Workflows
This compound Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Phospholipase C activator this compound affects Ca2+ homeostasis independently of phospholipase C activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phospholipase C-independent effects of 3M3FBS in murine colon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phospholipase C activator this compound affects Ca2+ homeostasis independently of phospholipase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 8. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. biotium.com [biotium.com]
- 10. youtube.com [youtube.com]
- 11. The novel phospholipase C activator, this compound, induces apoptosis in tumor cells through caspase activation, down-regulation of XIAP and intracellular calcium signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Laser induced calcium oscillations in fluorescent calcium imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phototoxicity in live fluorescence microscopy, and how to avoid it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 19. Increases in intracellular calcium via activation of potentially multiple phospholipase C isozymes in mouse olfactory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Results with m-3M3FBS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments involving the Phospholipase C (PLC) activator, m-3M3FBS.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
This compound (2,4,6-trimethyl-N-[m-3-trifluoromethylphenyl] benzenesulphonamide) is a cell-permeable compound initially identified as a potent activator of Phospholipase C (PLC).[1][2] The expected mechanism of action involves the direct stimulation of PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade is expected to lead to an increase in intracellular calcium concentration ([Ca2+]i) and the generation of inositol phosphates.[1][3] It has been shown to activate various PLC isotypes, including β, γ, and δ.[4]
Q2: What are the common downstream effects of this compound?
Based on its PLC-activating properties, this compound is expected to elicit a range of cellular responses, including:
-
Induction of apoptosis in various cancer cell lines, such as monocytic leukemia and renal cancer cells.[1][5]
-
Modulation of immune responses, including cytokine production.[6]
-
Regulation of ion channels and neuronal processes.
Q3: I am not observing the expected increase in intracellular calcium. What could be the reason?
Several factors could contribute to a lack of a calcium response. One critical consideration is that the effect of this compound on calcium homeostasis can be independent of PLC activation in some cell types.[7][8][9] Studies in SH-SY5Y neuroblastoma cells have shown that this compound can cause a slow increase in intracellular calcium that may not be directly linked to inositol phosphate generation.[7][10] The compound might also interfere with store-operated calcium influx and calcium extrusion mechanisms.[7][9]
Q4: My results are inconsistent across different cell lines. Is this normal?
Yes, cell-type specific responses to this compound are well-documented.[3][7] The expression levels of different PLC isoforms, the machinery for calcium signaling, and other compensatory pathways can all influence the cellular response to this compound. Therefore, it is crucial to characterize the effects of this compound in your specific experimental system.
Troubleshooting Guide
Unexpected Result 1: No or weak PLC activation.
| Possible Cause | Recommended Action |
| Cell-type specific insensitivity | Some cell lines may be less responsive to this compound's PLC-activating effects.[7] Consider using a positive control for PLC activation (e.g., a known GPCR agonist for your cell type) to ensure the downstream signaling pathway is functional. |
| Incorrect concentration | The effective concentration of this compound can vary. Perform a dose-response experiment to determine the optimal concentration for your cell type. Concentrations typically range from 5-50 µM.[1] |
| Compound degradation | Ensure the compound has been stored correctly. Stock solutions should be stored at -20°C or -80°C.[1] Prepare fresh working solutions for each experiment. |
| PLC-independent effects | This compound may be primarily exerting PLC-independent effects in your system.[7][11] Investigate alternative signaling pathways. |
Unexpected Result 2: Calcium signaling is observed, but it's slow or doesn't correlate with inositol phosphate production.
| Possible Cause | Recommended Action |
| PLC-independent calcium release | This compound can induce calcium release from intracellular stores like the endoplasmic reticulum and mitochondria through mechanisms independent of PLC.[7][8] |
| Interference with calcium homeostasis | The compound may be affecting store-operated calcium entry or calcium extrusion pumps.[7][9] |
| Delayed PLC activation | In some cells, significant inositol phosphate generation may only be detectable after prolonged incubation (e.g., >20 minutes).[7][10] |
Unexpected Result 3: Off-target effects are suspected.
| Possible Cause | Recommended Action |
| Non-specific interactions | Like many small molecules, this compound may have off-target effects. |
| Use of negative control | Employ the inactive analog, o-3M3FBS, as a negative control to distinguish specific from non-specific effects.[11] |
| Use of a PLC inhibitor | Use a well-characterized PLC inhibitor, such as U-73122, to confirm if the observed effects are truly PLC-dependent.[6][11] Be aware that U-73122 can also have its own off-target effects. |
Data Summary
Table 1: Reported Effects of this compound in Different Cell Lines
| Cell Line | Concentration | Observed Effect | Reference |
| Human Neutrophils | Not specified | Stimulation of superoxide generation | [1] |
| U937 (Leukemia) | 5-50 µM | Stimulation of inositol phosphate formation | [1] |
| U937 and THP-1 | 50 µM | Inhibition of cell growth and induction of apoptosis | [1] |
| SH-SY5Y (Neuroblastoma) | Not specified | Slow elevation of intracellular Ca2+ independent of PLC activation | [7] |
| Caki (Renal Cancer) | Not specified | Induction of apoptosis | [5] |
Experimental Protocols
Protocol 1: General Guidelines for Preparing this compound Stock Solutions
This compound is soluble in DMSO and ethanol up to 100 mM.[2]
-
To prepare a 10 mM stock solution, dissolve 3.43 mg of this compound (MW: 343.36 g/mol ) in 1 mL of DMSO.
-
Vortex until the compound is completely dissolved.
-
Store the stock solution in aliquots at -20°C or -80°C for up to one year.[1]
-
For cell-based assays, dilute the stock solution to the desired final concentration in your cell culture medium. Ensure the final DMSO concentration does not exceed a level that affects your cells (typically <0.1%).
Protocol 2: In Vitro PLC Activity Assay
This protocol is a generalized procedure. Specific details may need to be optimized for your laboratory and PLC source.
-
Purified PLC enzyme is incubated with a labeled substrate, such as [3H]PIP2.
-
The reaction is initiated by adding this compound at various concentrations.
-
The reaction is allowed to proceed for a defined period at an optimal temperature (e.g., 37°C).
-
The reaction is stopped, and the generated labeled inositol phosphates are separated from the lipid substrate using chromatography (e.g., Dowex column).
-
The amount of radioactivity in the inositol phosphate fraction is quantified using a scintillation counter to determine PLC activity.
Visualizing Signaling Pathways
Caption: Expected signaling pathway of this compound via PLC activation.
Caption: Potential PLC-independent effects of this compound on calcium.
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Phospholipase Activators: R&D Systems [rndsystems.com]
- 3. This compound | Apoptosis | Phospholipase | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. The novel phospholipase C activator, this compound, induces apoptosis in tumor cells through caspase activation, down-regulation of XIAP and intracellular calcium signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phospholipase C activator this compound protects against morbidity and mortality associated with sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phospholipase C activator this compound affects Ca2+ homeostasis independently of phospholipase C activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 9. researchgate.net [researchgate.net]
- 10. Phospholipase C activator this compound affects Ca2+ homeostasis independently of phospholipase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phospholipase C-independent effects of 3M3FBS in murine colon - PubMed [pubmed.ncbi.nlm.nih.gov]
stabilizing m-3M3FBS in aqueous solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use and stability of the phospholipase C (PLC) activator, m-3M3FBS, in aqueous solutions.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Precipitation observed when diluting DMSO stock solution into aqueous buffer. | Low aqueous solubility of this compound. | Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility. A final concentration of 0.1-1% DMSO is generally well-tolerated by most cell lines. Prepare the aqueous solution immediately before use. Sonication may aid in dissolution.[1] |
| Inconsistent or no biological effect observed. | 1. Degradation of this compound in aqueous solution. 2. Incorrect storage of stock solutions. 3. PLC-independent effects. | 1. Prepare fresh working solutions in aqueous buffer for each experiment. Avoid storing this compound in aqueous solutions for extended periods. 2. Store DMSO or ethanol stock solutions at -20°C or -80°C for long-term stability.[2][3] Avoid repeated freeze-thaw cycles. 3. Be aware that this compound can affect Ca2+ homeostasis independently of PLC activation.[4][5] Consider including appropriate controls to verify the mechanism of action in your specific experimental system. |
| Unexpected changes in intracellular calcium levels. | This compound can induce calcium release from intracellular stores and affect calcium influx and extrusion through mechanisms that may not involve PLC activation.[4][5] | Carefully design control experiments. Use a PLC inhibitor (e.g., U73122) to confirm the involvement of PLC. However, be aware that U73122 itself can have off-target effects.[6] Consider using an inactive analog of this compound, such as o-3M3FBS, as a negative control.[7] |
| Cell toxicity observed. | High concentrations of this compound or the organic solvent used for solubilization (e.g., DMSO) can be toxic to cells. | Perform a dose-response curve to determine the optimal concentration for your cell type. Ensure the final concentration of the organic solvent is below the toxic threshold for your cells. |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing this compound stock solutions?
This compound is soluble in organic solvents such as DMSO and ethanol.[8] DMSO is commonly used to prepare stock solutions at concentrations up to 100 mg/mL.[3]
2. How should I store this compound stock solutions?
Stock solutions of this compound in DMSO or ethanol should be stored at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (up to 2 years).[2][3] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
3. How stable is this compound in aqueous solutions?
While specific quantitative data on the long-term stability of this compound in aqueous solutions is limited, as a benzenesulfonamide derivative, it is expected to be relatively stable at neutral to alkaline pH.[9][10] However, hydrolysis can occur under acidic conditions.[10] For cell-based assays, it is strongly recommended to prepare fresh working solutions from a frozen organic stock solution immediately before each experiment to ensure consistent activity.
4. What is the recommended procedure for preparing aqueous working solutions of this compound?
To prepare an aqueous working solution, dilute the concentrated stock solution (in DMSO or ethanol) into your aqueous experimental buffer (e.g., PBS, HBSS, or cell culture medium) with vigorous vortexing. Ensure the final concentration of the organic solvent is as low as possible (typically <1%) to avoid solvent-induced artifacts.
5. What are the known off-target effects of this compound?
Several studies have reported that this compound can modulate intracellular calcium levels through mechanisms independent of its action on phospholipase C.[4][5] These effects include interference with store-operated calcium influx and calcium extrusion.[4] Researchers should be aware of these potential off-target effects and design experiments with appropriate controls to validate their findings.
6. What is the mechanism of action of this compound?
This compound is an activator of all isoforms of phospholipase C (PLC).[11] PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).
Data Presentation
Solubility of this compound
| Solvent | Solubility |
| DMSO | Up to 100 mg/mL[3] |
| Ethanol | Up to 100 mM (34.34 mg/mL)[8] |
| DMF | 30 mg/mL[12] |
| Ethanol:PBS (pH 7.2) (1:3) | 0.25 mg/mL[12] |
Storage Recommendations for this compound
| Form | Storage Temperature | Stability |
| Solid Powder | -20°C | ≥ 3 years[3] |
| Stock Solution in DMSO/Ethanol | -20°C | Up to 1 year[2] |
| Stock Solution in DMSO/Ethanol | -80°C | Up to 2 years[2][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for Cell-Based Assays
-
Prepare Stock Solution: Dissolve solid this compound in fresh, anhydrous DMSO to a final concentration of 10-50 mM.
-
Storage: Aliquot the stock solution into small volumes and store at -20°C or -80°C.
-
Prepare Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Dilute the stock solution directly into the pre-warmed aqueous buffer or cell culture medium to the desired final concentration immediately before adding to the cells. Ensure thorough mixing. The final DMSO concentration should be kept constant across all experimental conditions, including vehicle controls.
Protocol 2: Functional Assay to Confirm this compound Activity (Measurement of Inositol Phosphate Formation)
This protocol is based on the principle that active this compound will stimulate PLC, leading to the generation of inositol phosphates.
-
Cell Labeling: Plate cells and allow them to adhere. Label the cells with [³H]-myo-inositol in inositol-free medium overnight.
-
Pre-incubation: Wash the cells with an appropriate buffer (e.g., HBSS) and pre-incubate with a LiCl-containing buffer. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Stimulation: Treat the cells with freshly prepared this compound working solution for the desired time. Include appropriate controls (vehicle, positive control like carbachol for cells expressing muscarinic receptors).
-
Extraction: Terminate the reaction by adding ice-cold perchloric acid.
-
Purification: Neutralize the samples and separate the inositol phosphates from free inositol using anion-exchange chromatography (e.g., Dowex columns).
-
Quantification: Measure the radioactivity of the eluted inositol phosphates using a scintillation counter. An increase in radioactivity in this compound-treated cells compared to the vehicle control indicates PLC activation.
Visualizations
References
- 1. This compound | Apoptosis | Phospholipase | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phospholipase C activator this compound affects Ca2+ homeostasis independently of phospholipase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phospholipase C activator this compound affects Ca2+ homeostasis independently of phospholipase C activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | Phospholipases | Tocris Bioscience [tocris.com]
- 9. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. caymanchem.com [caymanchem.com]
Validation & Comparative
A Critical Comparison of m-3M3FBS and Other Putative Phospholipase C Activators
For researchers, scientists, and drug development professionals, the direct activation of Phospholipase C (PLC) enzymes presents a valuable tool for dissecting cellular signaling pathways. For years, the small molecule m-3M3FBS has been commercially available and widely cited as a direct PLC activator. However, a growing body of evidence challenges its specificity and highlights significant off-target effects. This guide provides a critical comparison of this compound with other reported PLC activators, emphasizing the need for careful experimental validation.
The this compound Controversy: A PLC Activator with Caveats
This compound (2,4,6-trimethyl-N-[m-3-trifluoromethylphenyl] benzenesulphonamide) was initially identified through a chemical library screen as a compound that stimulates superoxide generation in human neutrophils, a process known to be downstream of PLC activation.[1] It was reported to directly activate various PLC isoforms in vitro and to elicit downstream PLC signaling events in cells, such as intracellular calcium release and inositol phosphate production.[2]
However, subsequent studies have cast doubt on its utility as a specific PLC activator. A key finding is the temporal disconnect between calcium release and inositol phosphate (IP) generation in cells treated with this compound. In several cell types, a rise in intracellular calcium is observed within minutes of this compound application, while a detectable increase in IP levels, the direct product of PLC activity, is delayed by 20 minutes or more.[1] This suggests that the initial calcium signal is independent of PLC activation.
Furthermore, this compound has been shown to have direct, PLC-independent effects on cellular calcium homeostasis, including interference with store-operated calcium influx and calcium extrusion pumps.[1][3] These off-target effects can confound the interpretation of experimental results, as they can mimic or mask the effects of genuine PLC activation.
An inactive analog, o-3M3FBS, which is much weaker at inducing calcium release and does not stimulate inositol phosphate production, is often used as a negative control.[3] However, even this control compound has been shown to inhibit certain ion channels, highlighting the complex pharmacology of this class of molecules.[4]
Alternative Putative PLC Activators
The search for specific and reliable small-molecule PLC activators has been challenging, and currently, there are no universally accepted, validated alternatives to this compound.[5] Many compounds that modulate PLC activity do so indirectly, by acting on upstream receptors or signaling proteins.
Some other compounds that have been reported to activate PLC include:
-
Pseudolaric acid B: This natural product has been shown to influence lipid bilayer dynamics and may indirectly affect PLC activity.[1]
-
DiC8 (1,2-dioctanoyl-sn-glycerol): As a diacylglycerol analog, DiC8 can directly activate protein kinase C (PKC), a downstream effector of PLC. While it mimics one of the downstream effects of PLC, it does not directly activate the PLC enzyme itself.[6]
It is crucial to note that these compounds, like this compound, may have off-target effects and require thorough validation in the experimental system of interest.
Data Presentation: A Comparative Overview
Due to the lack of direct comparative studies with validated alternative activators, a quantitative side-by-side comparison is challenging. The following table summarizes the known properties of this compound and highlights the critical points of contention.
| Feature | This compound | o-3M3FBS (inactive analog) | Other Putative Activators (e.g., Pseudolaric acid B) |
| Reported Mechanism | Direct, pan-PLC activator | Inactive analog of this compound | Various, often indirect or not fully characterized |
| Evidence for PLC Activation | - Activates purified PLC isoforms in vitro.[2]- Stimulates delayed inositol phosphate production in some cell types.[1] | - Does not stimulate inositol phosphate production.[3] | - Limited direct evidence of PLC activation. |
| PLC-Independent Effects | - Induces rapid Ca2+ release independent of IP3 generation.[1]- Interferes with store-operated Ca2+ influx and Ca2+ extrusion.[1][3]- Can inhibit delayed rectifier K+ channels.[4] | - Can inhibit delayed rectifier K+ channels.[4] | - Often have broad effects on cellular membranes and other signaling pathways. |
| Potency (for Ca2+ release) | Micromolar range | Much weaker than this compound | Varies depending on the compound and cell type. |
| Selectivity | Not selective for PLC isoforms. | N/A | Generally not well-characterized. |
| Key Caveat | The primary and rapid effect on intracellular calcium is likely independent of PLC activation. | Not completely inert; can have off-target effects on ion channels. | Lack of robust evidence for direct and specific PLC activation. |
Mandatory Visualizations
To aid in understanding the concepts discussed, the following diagrams illustrate the canonical PLC signaling pathway and a general workflow for evaluating putative PLC activators.
Figure 1. Canonical Phospholipase C (PLC) signaling pathway.
Figure 2. Experimental workflow for validating PLC activators.
Experimental Protocols
To properly evaluate a putative PLC activator, it is essential to perform both calcium imaging and direct measurement of inositol phosphate accumulation.
Key Experiment 1: Intracellular Calcium Imaging using Fura-2 AM
Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) in response to the test compound.
Methodology:
-
Cell Preparation: Plate cells on glass coverslips and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing 2-5 µM Fura-2 AM (acetoxymethyl ester) and a mild non-ionic detergent like Pluronic F-127 (0.02%) in a physiological salt solution (e.g., HBSS).
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C, protected from light.
-
Wash the cells with fresh buffer to remove extracellular dye and allow 15-30 minutes for de-esterification of the dye within the cells.
-
-
Imaging:
-
Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Excite the cells alternately with 340 nm and 380 nm light and capture the emission at ~510 nm.
-
Establish a baseline reading and then apply the test compound, positive control (e.g., a known GPCR agonist for the cells), and negative controls.
-
-
Data Analysis:
-
The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is proportional to the intracellular calcium concentration.
-
Calibrate the ratio values to absolute calcium concentrations using ionomycin in the presence of high and low calcium buffers.
-
Key Experiment 2: Inositol Phosphate (IP) Accumulation Assay
Objective: To directly measure the production of inositol phosphates, the enzymatic products of PLC activity.
Methodology:
-
Cell Labeling:
-
Plate cells in multi-well plates.
-
Incubate the cells overnight in inositol-free medium supplemented with [3H]-myo-inositol (1-2 µCi/mL) to label the cellular phosphoinositide pools.
-
-
Stimulation:
-
Wash the cells to remove unincorporated [3H]-myo-inositol.
-
Pre-incubate the cells in a buffer containing lithium chloride (LiCl, typically 10 mM) for 10-15 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.
-
Add the test compound, positive control, and negative controls and incubate for the desired time points (e.g., 2, 5, 10, 20, 30 minutes).
-
-
Extraction of IPs:
-
Terminate the stimulation by adding ice-cold trichloroacetic acid (TCA) or perchloric acid.
-
Scrape the cells and centrifuge to pellet the precipitate. The supernatant contains the soluble inositol phosphates.
-
-
Separation and Quantification:
-
Separate the different inositol phosphate species (IP1, IP2, IP3) using anion-exchange chromatography (e.g., Dowex columns).
-
Elute the bound IPs with increasing concentrations of ammonium formate/formic acid.
-
Quantify the amount of [3H] in each fraction using liquid scintillation counting.
-
Alternatively, commercial kits are available for measuring total inositol phosphates or specifically IP1 using methods like HTRF (Homogeneous Time-Resolved Fluorescence).
-
Conclusion and Recommendations
The available evidence strongly suggests that this compound should not be used as a specific PLC activator without extensive validation in the cellular system of interest. The rapid, PLC-independent effects on intracellular calcium can lead to misinterpretation of experimental data. Researchers using this compound should, at a minimum, perform parallel inositol phosphate accumulation assays to confirm that any observed downstream effects correlate with direct PLC activation.
The field currently lacks a truly specific and potent small-molecule PLC activator. The development of such a tool would be a significant advancement for cell signaling research. Until then, researchers must rely on a combination of genetic approaches (e.g., siRNA-mediated knockdown of specific PLC isoforms), upstream receptor agonists, and a critical interpretation of data obtained with currently available pharmacological agents. When evaluating any putative PLC activator, it is imperative to employ a multi-pronged approach that includes both direct and indirect measures of PLC activity and to remain vigilant for potential off-target effects.
References
- 1. scbt.com [scbt.com]
- 2. Phospholipase C activation by prostaglandins and thromboxane A2 in cultured mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phospholipase C activator this compound affects Ca2+ homeostasis independently of phospholipase C activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activation Mechanisms and Diverse Functions of Mammalian Phospholipase C [mdpi.com]
- 6. scbt.com [scbt.com]
A Comparative Guide to the Effects of m-3M3FBS and Carbachol on Intracellular Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the effects of m-3M3FBS, a putative phospholipase C (PLC) activator, and carbachol, a well-established cholinergic agonist. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool for their studies of intracellular signaling pathways.
Executive Summary
Carbachol is a robust and reliable agonist for inducing Gq/11-mediated PLC activation and subsequent intracellular calcium mobilization through muscarinic acetylcholine receptors. Its mechanism of action is well-characterized, making it a standard positive control in many experimental settings. In contrast, this compound is reported to be a direct activator of PLC, but a growing body of evidence indicates that its effects on intracellular calcium are often independent of PLC activation and are characterized by a slow onset. This guide will delve into the mechanistic differences, present available quantitative data, and provide detailed experimental protocols for evaluating the effects of these two compounds.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data available for this compound and carbachol. It is important to note that direct side-by-side comparisons in the same experimental systems are limited, particularly for this compound's potency in inducing calcium mobilization.
Table 1: Comparative Effects on Intracellular Calcium ([Ca²⁺]i) Mobilization
| Parameter | This compound | Carbachol | Cell Type | Citation |
| Mechanism | Induces Ca²⁺ release from ER and mitochondria, largely independent of PLC activation.[1][2] | Activates M3 muscarinic receptors, leading to Gq/11-PLC activation and IP₃-mediated Ca²⁺ release from the ER. | Various | [3] |
| Kinetics | Slow, delayed onset (full response in 4-6 minutes).[1][2] | Rapid, transient peak followed by a sustained phase. | SH-SY5Y | [3] |
| EC₅₀ (Ca²⁺ Mobilization) | Not consistently reported; effects are often described qualitatively. | ~0.25 µM (in the presence of GTPγS).[3] | Permeabilized SH-SY5Y | [3] |
Table 2: Comparative Effects on Inositol Phosphate (IP) Accumulation
| Parameter | This compound | Carbachol | Cell Type | Citation |
| Mechanism | Weak and very delayed stimulation of IP formation.[1][2] | Robust stimulation of IP formation via Gq/11-PLC pathway. | Various | [4] |
| Kinetics | Significant IP generation only after >20 minutes.[1][2] | Rapid accumulation, detectable within minutes. | Rat Thalamus Slices | [4] |
| EC₅₀ (IP Accumulation) | Not reliably determined due to weak and delayed response. | ~44 µM.[4] | Rat Thalamus Slices | [4] |
| EC₅₀ (IP Accumulation) | ~4.1 µM (in the presence of GTPγS).[3] | Permeabilized SH-SY5Y | [3] |
Signaling Pathway Diagrams
The following diagrams illustrate the distinct signaling pathways of carbachol and the proposed, more complex actions of this compound.
Experimental Protocols
Measurement of Intracellular Calcium ([Ca²⁺]i) using Fura-2 AM
This protocol is for measuring changes in intracellular calcium concentration in response to agonist stimulation using the ratiometric fluorescent indicator Fura-2 AM.[5][6]
Materials:
-
Cells of interest (e.g., SH-SY5Y, CHO cells)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Bovine Serum Albumin (BSA)
-
This compound and Carbachol stock solutions
-
Fluorescence plate reader or microscope with 340 nm and 380 nm excitation filters and a 510 nm emission filter
Procedure:
-
Cell Preparation:
-
Plate cells on black-walled, clear-bottom 96-well plates (for plate reader) or on glass coverslips (for microscopy) and grow to 80-90% confluency.
-
-
Fura-2 AM Loading:
-
Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBSS with 0.1% BSA.
-
Wash the cells once with HBSS.
-
Add the Fura-2 AM loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Add fresh HBSS to the cells and incubate for a further 30 minutes at room temperature to allow for complete de-esterification of the dye.
-
-
Calcium Measurement:
-
Place the plate or coverslip in the fluorescence imaging system.
-
Measure the baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm and recording the emission at 510 nm.
-
Add the desired concentration of this compound or carbachol.
-
Continuously record the fluorescence ratio for a defined period to capture the calcium response.
-
At the end of the experiment, add ionomycin to determine the maximum fluorescence ratio (Rmax), followed by a calcium chelator (e.g., EGTA) to determine the minimum fluorescence ratio (Rmin) for calibration purposes.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation.
-
The change in this ratio over time reflects the change in intracellular calcium concentration.
-
Plot the ratio change against time to visualize the calcium transient.
-
Dose-response curves can be generated by stimulating with a range of agonist concentrations to determine EC₅₀ values.
-
Inositol Phosphate Accumulation Assay
This protocol describes a method for measuring the accumulation of inositol phosphates, a downstream product of PLC activation, using radiolabeling.[7][8]
Materials:
-
Cells of interest
-
Inositol-free cell culture medium
-
myo-[³H]inositol
-
Lithium chloride (LiCl) solution
-
Perchloric acid (PCA) or Trichloroacetic acid (TCA)
-
Dowex AG1-X8 anion-exchange resin
-
Scintillation cocktail and counter
Procedure:
-
Cell Labeling:
-
Plate cells and grow to near confluency.
-
Replace the medium with inositol-free medium containing myo-[³H]inositol (1-5 µCi/mL) and incubate for 24-48 hours to label the cellular phosphoinositide pools.
-
-
Agonist Stimulation:
-
Wash the cells with a suitable buffer.
-
Pre-incubate the cells with a buffer containing LiCl (typically 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.
-
Add this compound or carbachol at the desired concentrations and incubate for the desired time period (e.g., 30-60 minutes for carbachol; potentially longer for this compound).
-
-
Extraction of Inositol Phosphates:
-
Terminate the stimulation by adding ice-cold PCA (e.g., 5%) or TCA (e.g., 10%).
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet the precipitate. The supernatant contains the soluble inositol phosphates.
-
Neutralize the supernatant.
-
-
Chromatographic Separation:
-
Apply the neutralized supernatant to a Dowex AG1-X8 anion-exchange column.
-
Wash the column to remove unincorporated [³H]inositol.
-
Elute the total inositol phosphates with a high-salt buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).
-
-
Quantification:
-
Add the eluate to a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
The amount of radioactivity is proportional to the amount of accumulated inositol phosphates.
-
Conclusion
The choice between this compound and carbachol as experimental tools depends critically on the research question. Carbachol serves as a specific and potent agonist for studying Gq/11-PLC signaling initiated at the level of muscarinic receptors. In contrast, this compound should be used with caution. While it can induce calcium release, its mechanism is complex, often bypassing the canonical PLC pathway and exhibiting slow kinetics. Researchers employing this compound should be aware of its potential off-target and PLC-independent effects and consider appropriate control experiments to validate their findings. This guide provides the foundational information for making an informed decision and for designing rigorous experiments to investigate these important signaling pathways.
References
- 1. Phospholipase C activator this compound affects Ca2+ homeostasis independently of phospholipase C activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospholipase C activator this compound affects Ca2+ homeostasis independently of phospholipase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison between muscarinic receptor occupancy, inositol 1,4,5-trisphosphate accumulation and Ca2+ mobilization in permeabilized SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbachol stimulates inositol phosphate formation in rat thalamus slices through muscarinic M3-receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous detection of phosphoinositide lipids by radioactive metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Importance of Radioactive Labelling to Elucidate Inositol Polyphosphate Signalling - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating PLC Activation Downstream of m-3M3FBS
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methodologies to validate Phospholipase C (PLC) activation following treatment with the potent, cell-permeable activator, m-3M3FBS. This document outlines key experimental approaches, presents comparative data, and offers detailed protocols to ensure robust and reliable results.
The small molecule this compound is widely recognized as a direct activator of PLC, bypassing the need for G-protein coupled receptor (GPCR) stimulation and thereby offering a valuable tool to probe the intricacies of PLC signaling. It has been shown to stimulate the generation of inositol phosphates and intracellular calcium release in a variety of cell lines.[1][2] However, it is crucial for researchers to be aware of reports suggesting that this compound can also induce calcium mobilization through PLC-independent mechanisms in certain cell types, such as SH-SY5Y neuroblastoma cells.[3][4][5] This guide will address these considerations and provide a framework for unequivocally validating PLC-dependent signaling.
Comparative Analysis of PLC Activators
A direct comparison of this compound with traditional GPCR agonists, such as carbachol (a muscarinic acetylcholine receptor agonist), is essential for contextualizing its potency and efficacy. While both induce PLC activation, their mechanisms of action differ significantly, which can be reflected in their downstream signaling kinetics and magnitude.
| Activator | Mechanism of Action | Typical Effective Concentration | Onset of Action | Considerations |
| This compound | Direct activation of multiple PLC isozymes (β, γ, δ)[2] | 1-50 µM | Slower, can be delayed (minutes)[3] | Potential for PLC-independent effects on Ca2+ homeostasis.[3][4][5] Use of inactive analog o-3M3FBS as a negative control is recommended. |
| Carbachol | Agonist for muscarinic acetylcholine receptors (GPCRs), leading to Gαq-mediated PLC activation. | nM to µM range | Rapid (seconds) | Receptor expression is required. Effects can be blocked by specific receptor antagonists (e.g., atropine).[6] |
Validating PLC Activation: Key Experimental Approaches
To rigorously validate PLC activation downstream of this compound, a multi-pronged approach targeting different stages of the signaling cascade is recommended. This includes measuring the direct products of PLC activity, the subsequent release of intracellular calcium, and the activation of downstream effectors like Protein Kinase C (PKC).
Measurement of Inositol Phosphate (IP) Accumulation
The most direct method to confirm PLC activity is to measure the accumulation of its enzymatic products, inositol phosphates (IPs). While traditionally measured using radioisotope labeling, non-radioactive assays, such as the IP-One HTRF assay, have become the standard for their high-throughput capability and safety.
Experimental Data:
| Cell Line | Activator (Concentration) | Fold Increase in IP1 Accumulation | Reference |
| U937 | This compound (5-50 µM) | Concentration-dependent increase | [1] |
| CHO-M1 | Carbachol (EC80, 5 µM) | Significant increase over basal | [6] |
Intracellular Calcium ([Ca2+]) Mobilization Assay
PLC-mediated hydrolysis of PIP2 generates inositol 1,4,5-trisphosphate (IP3), which binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium is a hallmark of PLC activation and can be readily measured using fluorescent calcium indicators like Fura-2.
Experimental Data:
| Cell Line | Activator (Concentration) | Peak [Ca2+]i Response | Reference |
| Neutrophils | This compound | Transient increase | [2] |
| Various (leukocytes, fibroblasts, neuronal cells) | This compound | Cell-type independent increase | [2] |
| SH-SY5Y | This compound (25 µM) | Slow, sustained increase (4-6 min to peak) | [3] |
It is critical to note that in some cell lines, this compound has been shown to cause a slow elevation in intracellular calcium that may be independent of PLC activation.[3][4][5] Therefore, it is imperative to correlate calcium mobilization data with direct measurements of IP accumulation. The use of the PLC inhibitor U-73122 can also help to dissect PLC-dependent versus -independent calcium release.
Assessment of Downstream Effector Activation
Validating the activation of downstream effectors of the PLC signaling pathway, such as Diacylglycerol (DAG) and Protein Kinase C (PKC), provides further confirmation of a functional signaling cascade.
-
Diacylglycerol (DAG) Production: The other second messenger produced by PLC, DAG, can be monitored using fluorescently-tagged DAG-binding domains (e.g., C1 domain of PKC) that translocate from the cytosol to the plasma membrane upon DAG production.
-
Protein Kinase C (PKC) Activation: PKC activation can be assessed by measuring the phosphorylation of its substrates using phospho-specific antibodies in Western blotting or through in vitro kinase assays using cell lysates.
Signaling Pathways and Experimental Workflows
Detailed Experimental Protocols
IP-One HTRF Assay Protocol (Adapted from Manufacturer's Instructions)
This non-radioactive, homogeneous assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.
-
Cell Seeding: Seed cells in a 96-well or 384-well plate and culture overnight.
-
Cell Stimulation: Remove culture medium and add stimulation buffer containing a range of this compound concentrations. Include controls such as vehicle, the inactive analog o-3M3FBS, and a known GPCR agonist. It is crucial to add LiCl to the stimulation buffer to inhibit the degradation of IP1.
-
Lysis and Detection: After the desired incubation time (typically 30-60 minutes), lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate).
-
Signal Measurement: Incubate for 1 hour at room temperature and read the HTRF signal on a compatible plate reader. The signal is inversely proportional to the amount of IP1 produced.
Intracellular Calcium Measurement with Fura-2 AM
This ratiometric method allows for the quantification of intracellular calcium concentrations.
-
Cell Loading: Incubate cultured cells with Fura-2 AM (acetoxymethyl ester) in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C. The AM ester allows the dye to cross the cell membrane.
-
Washing: Wash the cells to remove extracellular Fura-2 AM and allow for de-esterification of the dye by intracellular esterases, which traps the active Fura-2 inside the cells.
-
Baseline Measurement: Measure the baseline fluorescence ratio by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at ~510 nm.
-
Stimulation and Recording: Add this compound or control compounds and continuously record the 340/380 nm fluorescence ratio over time. An increase in the ratio indicates an increase in intracellular calcium.
-
Calibration: At the end of the experiment, determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios by adding a calcium chelator (e.g., EGTA) and then a calcium ionophore (e.g., ionomycin) in the presence of saturating calcium, respectively. This allows for the conversion of fluorescence ratios to absolute calcium concentrations.
PKC Activation by Western Blot
This method detects the phosphorylation of PKC substrates as an indicator of its activation.
-
Cell Treatment and Lysis: Treat cells with this compound for various time points. Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of a known PKC substrate (e.g., phospho-MARCKS). Subsequently, probe with a secondary antibody conjugated to HRP.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate. The intensity of the band corresponding to the phosphorylated substrate will indicate the level of PKC activation. Normalize the signal to a loading control (e.g., β-actin or total protein).
By employing these comparative and multi-faceted validation strategies, researchers can confidently ascertain the role of PLC in the cellular responses elicited by this compound, while also accounting for its potential off-target effects. This rigorous approach is fundamental for the accurate interpretation of experimental data in the fields of cell signaling and drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of a compound that directly stimulates phospholipase C activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phospholipase C activator this compound affects Ca2+ homeostasis independently of phospholipase C activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phospholipase C activator this compound affects Ca2+ homeostasis independently of phospholipase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Researcher's Guide to Selecting Negative Controls for M-3M3FBS Experiments
For researchers, scientists, and drug development professionals utilizing the phospholipase C (PLC) activator M-3M3FBS, the inclusion of appropriate negative controls is paramount for data integrity and the accurate interpretation of experimental results. This guide provides a comprehensive comparison of available negative controls, supported by experimental data and detailed protocols, to aid in the design of robust and reliable studies.
This compound is a potent, cell-permeable small molecule widely used to activate phospholipase C (PLC), a crucial enzyme in cellular signaling pathways. Activation of PLC by this compound leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), resulting in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), respectively.[1][2] However, emerging evidence suggests that this compound may also elicit effects independent of PLC activation in certain cell types, underscoring the critical need for well-defined negative controls.[3]
The Importance of a Negative Control
A negative control is essential to ensure that the observed biological effects are a direct result of this compound's intended activity on PLC and not due to off-target effects or experimental artifacts. An ideal negative control should be structurally similar to the active compound but lack its specific biological activity. This allows researchers to distinguish between PLC-dependent signaling and any nonspecific cellular responses.
Comparison of Negative Controls for this compound
This section compares the most common negative control used for this compound experiments, its inactive analog o-3M3FBS, and discusses the use of the PLC inhibitor U-73122 and its purported inactive analog U-73343.
| Feature | o-3M3FBS | U-73122 / U-73343 | Vehicle Control (e.g., DMSO) |
| Mechanism of Action | Structurally related to this compound but does not activate PLC.[4][1] | U-73122 is a PLC inhibitor. U-73343 is intended as its inactive control, but has demonstrated off-target effects.[5] | The solvent used to dissolve this compound. |
| Primary Use | To control for off-target effects of the this compound chemical scaffold. | To pharmacologically inhibit PLC to confirm pathway dependence. | To control for the effects of the solvent on the experimental system. |
| Advantages | - High structural similarity to this compound. - Directly demonstrates the specificity of the active compound. - Commercially available.[3] | - Can help to confirm that the observed effect is downstream of PLC activation. | - Essential for every experiment. |
| Disadvantages | - May not control for all potential off-target effects. | - U-73122 has known off-target effects. - U-73343 is not a reliable inactive control and can have its own biological effects.[5] | - Does not control for effects of the chemical structure of this compound. |
| Recommendation | Highly Recommended. The most appropriate negative control for this compound experiments. | Use with caution as a pharmacological tool, not as a primary negative control. Always include the active compound + inhibitor group. | Mandatory. Should be included in all experiments. |
Experimental Data: this compound vs. o-3M3FBS
Studies have demonstrated the inert nature of o-3M3FBS compared to its active counterpart, this compound. For instance, in SH-SY5Y neuroblastoma cells, this compound was shown to induce a significant increase in intracellular calcium, whereas o-3M3FBS was much weaker in eliciting a similar response and did not induce any inositol phosphate production.[4] This provides direct evidence of o-3M3FBS's suitability as a negative control.
Experimental Protocols
1. General Cell-Based Assay with this compound and o-3M3FBS
-
Objective: To assess the effect of this compound on a specific cellular response (e.g., gene expression, protein phosphorylation, cell viability) compared to its inactive control.
-
Materials:
-
This compound (active compound)
-
o-3M3FBS (negative control)
-
Vehicle (e.g., DMSO)
-
Cell line of interest
-
Appropriate cell culture reagents and assay materials
-
-
Procedure:
-
Plate cells at the desired density and allow them to adhere overnight.
-
Prepare stock solutions of this compound and o-3M3FBS in the vehicle (e.g., 10 mM in DMSO).
-
Prepare working solutions of this compound and o-3M3FBS in cell culture media at the desired final concentrations. Also, prepare a vehicle control with the same final concentration of the vehicle as in the compound-treated wells.
-
Treat the cells with the vehicle, o-3M3FBS, or this compound for the desired time period.
-
Following treatment, perform the desired assay to measure the cellular response.
-
Experimental Groups:
-
Untreated cells
-
Vehicle control
-
o-3M3FBS (at the same concentration as this compound)
-
This compound
-
-
2. Intracellular Calcium Mobilization Assay
-
Objective: To measure the ability of this compound to induce intracellular calcium release compared to o-3M3FBS.
-
Materials:
-
This compound
-
o-3M3FBS
-
Vehicle (e.g., DMSO)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Cell line of interest
-
Fluorescence plate reader or microscope
-
-
Procedure:
-
Load cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Measure baseline fluorescence.
-
Add the vehicle, o-3M3FBS, or this compound and immediately begin recording fluorescence changes over time.
-
Analyze the data by calculating the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.
-
Visualizing the Experimental Logic and Signaling Pathway
To further clarify the experimental design and the underlying signaling pathway, the following diagrams are provided.
Caption: this compound signaling pathway.
Caption: Experimental workflow with negative controls.
Caption: Logical relationship of negative controls.
Conclusion
References
- 1. Phospholipase C in Living Cells: Activation, Inhibition, Ca2+ Requirement, and Regulation of M Current - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Negative Controls - Biocare Medical [biocare.net]
- 3. o-3M3FBS | Phospholipase Activators: R&D Systems [rndsystems.com]
- 4. Phospholipase C activator this compound affects Ca2+ homeostasis independently of phospholipase C activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The putative phospholipase C inhibitor U73122 and its negative control, U73343, elicit unexpected effects on the rabbit parietal cell - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of m-3M3FBS as a Phospholipase C Activator in New Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the putative Phospholipase C (PLC) activator, m-3M3FBS, with other methods of PLC activation. We present supporting experimental data and detailed protocols to enable researchers to critically evaluate the specificity of this compound in their cell lines of interest.
Introduction to Phospholipase C and the Role of this compound
Phospholipase C (PLC) enzymes are critical components of cellular signaling, hydrolyzing phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This pathway regulates a multitude of cellular processes, including proliferation, differentiation, and apoptosis. The compound this compound has been described as a potent, cell-permeable activator of PLC, making it a potentially valuable tool for studying PLC signaling. However, accumulating evidence suggests that its mechanism of action may be more complex, with potential for PLC-independent effects, particularly on intracellular calcium levels. This guide aims to provide the necessary information and experimental frameworks to dissect the true activity of this compound in novel cellular contexts.
Comparative Analysis of PLC Activation Methods
A thorough understanding of the specificity of this compound requires comparison with established methods of PLC activation, primarily G-protein coupled receptor (GPCR) agonists, and the use of specific inhibitors.
| Compound/Agonist | Mechanism of Action | Typical Working Concentration | Advantages | Disadvantages and Off-Target Effects |
| This compound | Purported direct activator of PLC isozymes (β, γ, δ). | 15-50 µM[1][2] | Cell-permeable, receptor-independent activation of PLC. | Can induce calcium release independently of and prior to measurable inositol phosphate production in some cell lines.[3] May interfere with store-operated calcium influx.[3] |
| U73122 | Widely used inhibitor of PLC. | IC50: 1-6 µM[4][5][6] | Effective blockade of PLC activity for control experiments. | Can exhibit off-target effects at higher concentrations and may not be selective for all PLC isoforms.[7] |
| Carbachol | Agonist of muscarinic acetylcholine receptors (GPCRs), leading to Gq-mediated PLC activation. | EC50: 3-50 µM[8][9][10] | Activates a specific, well-characterized GPCR signaling pathway. | Effects are receptor-dependent and limited to cells expressing muscarinic receptors. |
| ATP | Agonist of purinergic P2Y receptors (GPCRs), leading to Gq-mediated PLC activation. | EC50: 1.1-11 µM (in HEK293 cells)[11] | Endogenous signaling molecule with broad receptor distribution. | Can activate multiple P2Y and P2X receptor subtypes, leading to complex downstream signaling.[12][13][14][15] |
Experimental Protocols for Assessing this compound Specificity
To determine whether this compound acts as a specific PLC activator in a new cell line, a series of experiments should be conducted to compare its effects with those of a GPCR agonist and to verify the involvement of PLC using an inhibitor.
Experimental Workflow
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phospholipase C activator this compound affects Ca2+ homeostasis independently of phospholipase C activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. U 73122 | Phospholipases | Tocris Bioscience [tocris.com]
- 6. selleckchem.com [selleckchem.com]
- 7. U73122 inhibits phospholipase C-dependent calcium mobilization in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparison between muscarinic receptor occupancy, inositol 1,4,5-trisphosphate accumulation and Ca2+ mobilization in permeabilized SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbachol enhances forskolin-stimulated cyclic AMP accumulation via activation of calmodulin system in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Muscarinic receptor subtypes controlling the cationic current in guinea-pig ileal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Extracellular ATP-dependent activation of plasma membrane Ca2+ pump in HEK-293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Extracellular ATP-dependent activation of plasma membrane Ca(2+) pump in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Adrenergic receptor activation involves ATP release and feedback through purinergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Basal Activation of the P2X7 ATP Receptor Elevates Mitochondrial Calcium and Potential, Increases Cellular ATP Levels, and Promotes Serum-independent Growth - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for m-3M3FBS: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of m-3M3FBS
This document provides comprehensive guidance on the proper disposal of this compound (2,4,6-trimethyl-N-[3-(trifluoromethyl)phenyl]-benzenesulfonamide), a compound utilized in laboratory research as a phospholipase C (PLC) activator. While some suppliers indicate that this compound is not classified as a hazardous substance under REACH regulations, it is imperative for laboratory personnel to adhere to prudent practices for chemical waste management to ensure a safe and compliant work environment.
Immediate Safety Measures
Personal Protective Equipment (PPE): Prior to handling this compound in either solid or solution form, all personnel must wear standard laboratory attire, including:
-
A laboratory coat
-
Safety glasses with side shields or chemical splash goggles
-
Chemically resistant gloves, such as nitrile gloves
Spill Response: In the event of an accidental spill, the following procedures should be immediately implemented:
-
For Solid Spills: To prevent the generation of airborne dust, gently sweep the solid material into a designated waste container.
-
For Spills in Solution: Absorb the liquid with an inert material (e.g., vermiculite, sand, or chemical absorbent pads). The contaminated absorbent material should then be collected into a sealable container for disposal.
-
Following the initial cleanup, the affected area should be thoroughly decontaminated with soap and water.
Step-by-Step Disposal Protocol
The proper disposal of this compound and associated waste materials is critical. The following steps provide a clear, procedural guide for researchers.
Step 1: Waste Identification and Segregation All waste streams containing this compound must be segregated at the point of generation. These include:
-
Unused or Surplus Solid Compound: Any excess solid this compound.
-
Contaminated Laboratory Materials: Disposable items that have been in direct contact with this compound, such as pipette tips, microfuge tubes, and gloves.
-
Aqueous Solutions: Solutions containing dissolved this compound.
-
Empty Product Containers: The original packaging of the compound.
Step 2: Disposal of Solid this compound and Contaminated Materials
-
Containment: All solid this compound waste and contaminated disposables should be placed in a durable, sealable container.
-
Labeling: The container must be clearly labeled as "Non-Hazardous Chemical Waste," and the contents, including "this compound," should be explicitly listed.
-
Institutional Protocol: It is crucial to follow your institution's specific guidelines for the disposal of non-hazardous solid chemical waste. This typically involves collection by the institution's Environmental Health and Safety (EHS) department. Avoid disposing of this waste in standard laboratory trash unless explicitly authorized by your EHS office.
Step 3: Disposal of this compound Solutions The disposal route for aqueous solutions of this compound is contingent upon institutional and local regulations.
-
Regulatory Compliance: Always consult your institution's EHS department and local wastewater regulations before disposing of any chemical solution down the drain.
-
Permitted Drain Disposal: In cases where it is permitted, very dilute, low-volume aqueous solutions may be disposed of via the sanitary sewer, followed by flushing with a large volume of water.
-
Collection as Chemical Waste: If drain disposal is not permitted, or if the solution contains other hazardous components, it must be collected as chemical waste. The solution should be stored in a sealed, leak-proof container that is accurately labeled with all constituents. Arrange for pickup through your institution's EHS-managed waste program.
Step 4: Management of Empty Containers
-
Decontamination: The original this compound container should be triple-rinsed with a suitable solvent (e.g., ethanol or deionized water).
-
Rinsate Collection: The rinsate generated during cleaning must be collected and managed as liquid chemical waste, as outlined in Step 3.
-
Label Defacement: After thorough rinsing, the original product label on the container should be completely removed or defaced.
-
Final Disposal: The cleaned and defaced container can then be disposed of in the appropriate laboratory recycling stream (e.g., glass or plastic recycling).
Summary of Chemical Data
For ease of reference, the key physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| Chemical Name | 2,4,6-trimethyl-N-[3-(trifluoromethyl)phenyl]-benzenesulfonamide |
| Molecular Formula | C₁₆H₁₆F₃NO₂S |
| Molecular Weight | 343.36 g/mol |
| CAS Number | 200933-14-8 |
| Physical Appearance | Crystalline Solid |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Ethanol |
Disposal Workflow Visualization
The following diagram provides a visual representation of the decision-making process for the proper disposal of various this compound waste streams.
Caption: Disposal workflow for this compound waste streams.
Personal protective equipment for handling m-3M3FBS
This guide provides crucial safety, handling, and disposal information for m-3M3FBS, a compound used by researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe and effective use of this chemical in a laboratory setting.
Chemical and Physical Properties
This compound, also known as 2,4,6-Trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide, is a cell-permeable activator of phospholipase C (PLC).[1][2] While it is generally shipped as a non-hazardous chemical at ambient temperature and is not classified as a hazardous substance under REACH regulations, proper laboratory hygiene and safety protocols are essential.[3][4]
| Property | Data | Source(s) |
| Chemical Name | 2,4,6-Trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide | [1] |
| Molecular Formula | C₁₆H₁₆F₃NO₂S | [1] |
| Molecular Weight | 343.36 g/mol | [1] |
| Appearance | Off-white to white solid powder | [2][4] |
| Purity | ≥98% (HPLC) | [1] |
| Solubility | DMSO: up to 50 mg/mLEthanol: up to 40 mg/mL | [5] |
| Storage (Solid) | Store at room temperature or 2-8°C | [1][2] |
| Storage (Solutions) | Aliquot and store at -20°C for up to 3 months | [2] |
Hazard Assessment and Personal Protective Equipment (PPE)
The primary risks associated with this compound are inhalation of the powder and exposure to its solutions, particularly those made with Dimethyl Sulfoxide (DMSO). DMSO readily penetrates the skin and can carry dissolved chemicals like this compound into the body.[6][7] Ethanol solutions present a flammability hazard.[5][8]
A comprehensive PPE strategy is mandatory for handling this compound in all its forms.
| Task | Required Personal Protective Equipment (PPE) | Rationale |
| Handling Solid Powder | • Nitrile gloves• Safety glasses or goggles• Laboratory coat• N95 respirator (if weighing outside a fume hood) | Prevents skin contact, eye exposure, and inhalation of fine powder.[9][10] |
| Handling DMSO Solutions | • Butyl rubber or neoprene gloves (Nitrile gloves are not recommended as they degrade quickly)[11]• Chemical splash goggles• Laboratory coat | DMSO's ability to penetrate skin requires robust glove protection. Goggles protect against splashes. |
| Handling Ethanol Solutions | • Nitrile gloves (change immediately upon contact)• Chemical splash goggles• Flame-resistant laboratory coat | Protects against skin/eye contact and potential flash fires.[1][8] |
Operational Plans: Handling and Storage Protocols
Adherence to systematic procedures is critical for minimizing risk and ensuring experimental integrity.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
-
Don PPE : Wear a lab coat, safety glasses, and nitrile gloves.[9]
-
Use a Ventilated Area : Conduct all weighing operations inside a chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne powder.[12]
-
Handle with Care : Use a spatula to handle the powder. Avoid any actions that could create dust.
-
Clean Up : After weighing, carefully decontaminate the spatula and the balance area with a damp cloth. Dispose of the cloth as solid chemical waste.
-
Select Solvent-Specific PPE :
-
Work in a Fume Hood : All solution preparation must occur within a chemical fume hood.[12]
-
Add Solvent to Powder : Slowly add the desired solvent (DMSO or ethanol) to the vial containing the pre-weighed this compound powder to minimize aerosol generation.
-
Ensure Dissolution : Cap the vial and vortex or sonicate as needed until the solid is fully dissolved.
-
Label Clearly : Label the stock solution container with the chemical name, concentration, solvent, date, and your initials.
-
Solid Compound : Store the original container in a cool, dry place, tightly sealed.[4]
-
Stock Solutions : For long-term storage, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.[2] Store these aliquots at -20°C for up to three months.[2]
Disposal Plan
Improper disposal of chemical waste is prohibited. Never dispose of this compound or its solvents down the sink.[4][13]
| Waste Type | Disposal Procedure | Rationale & Citation(s) |
| Solid this compound | Collect in a container labeled "Solid Chemical Waste." Arrange for pickup by your institution's hazardous waste management service. | Prevents environmental release of chemical powders.[14] |
| DMSO Solutions | Collect in a sealed, clearly labeled hazardous waste container designated for organic or non-halogenated solvents. | DMSO solutions are considered organic solvent waste and must be disposed of professionally.[15][16] |
| Ethanol Solutions | Collect in a sealed, clearly labeled hazardous waste container designated for "Flammable Liquid Waste." | Ethanol is a flammable liquid and is prohibited from drain disposal.[3][5][13] |
| Contaminated Labware | Disposable items (e.g., pipette tips, gloves) should be placed in a designated solid hazardous waste container. Non-disposable glassware should be triple-rinsed with a suitable solvent, with the rinseate collected as hazardous waste before washing. | Ensures all traces of the chemical are managed as hazardous waste.[4] |
All waste containers must be kept closed except when adding waste and stored in a designated satellite accumulation area away from heat or ignition sources.[3][17] Contact your institution's Environmental Health & Safety (EHS) office for specific collection and disposal procedures.
References
- 1. How to Minimize the Hazard of Ethanol in Your Chemical Inventory? - Elchemy [elchemy.com]
- 2. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. vumc.org [vumc.org]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. nbinno.com [nbinno.com]
- 7. fishersci.com [fishersci.com]
- 8. Ethanol: Associated hazards and safety measures - Blog [gexcon.com]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. gz-supplies.com [gz-supplies.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. uwlax.edu [uwlax.edu]
- 13. collectandrecycle.com [collectandrecycle.com]
- 14. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 15. uwaterloo.ca [uwaterloo.ca]
- 16. Disposal Standards - Department of Biology, University of York [york.ac.uk]
- 17. ethz.ch [ethz.ch]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
